Tetrabutylammonium diphenylphosphinate
Description
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Structure
2D Structure
Properties
IUPAC Name |
diphenylphosphinate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C12H11O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-16H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTBUDAZVPBWQY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium diphenylphosphinate is a quaternary ammonium salt that has garnered significant interest in organic synthesis, particularly as a reagent in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its notable application in the total synthesis of complex natural products. Spectroscopic and thermal analysis data are presented, alongside a discussion of its potential biological activity and toxicity, to offer a complete profile for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a white to off-white solid. It is comprised of a tetrabutylammonium cation and a diphenylphosphinate anion.[1] The large, non-polar tetrabutylammonium cation imparts solubility in many organic solvents, a crucial property for its utility in a range of reaction media.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₆NO₂P | [2][3] |
| Molecular Weight | 459.64 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [1][3] |
| CAS Number | 208337-00-2 | [1][3] |
| Exact Mass | 459.32661671 Da | [2] |
| Solubility | Slightly soluble in methanol and water. |
Spectroscopic and Thermal Data
Characterization of this compound is typically achieved through a combination of spectroscopic and thermal analysis techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.90–7.85 (m, 4H), 7.25–7.22 (m, 6H), 3.28 (t, J = 8.4 Hz, 8H), 0.92 (t, J = 7.3 Hz, 12H) | [1] |
| ¹³C NMR (CDCl₃) | δ 131.7, 128.5, 127.3, 58.8, 24.1, 19.6, 13.4 | [1] |
| Infrared (IR) | Peaks at 2956, 1474, 1212, 1119, 1042, and 698 cm⁻¹ | [1] |
Thermal Analysis: Studies on the thermal stability of this compound indicate that it is a thermally robust compound, with a decomposition temperature exceeding 200°C.[1] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide more precise data on its melting point and decomposition profile.
Synthesis of this compound
There are two primary methods for the synthesis of this compound, both of which are straightforward and high-yielding.
Protocol 1: Neutralization of Diphenylphosphinic Acid
This method involves the direct acid-base neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide.[1]
Experimental Workflow:
Caption: Synthesis of this compound via neutralization.
Detailed Methodology:
-
Dissolve one molar equivalent of diphenylphosphinic acid in anhydrous methanol.
-
Under a nitrogen atmosphere, add one molar equivalent of tetrabutylammonium hydroxide dropwise to the solution.
-
Stir the reaction mixture at room temperature (20-25°C) for 2 to 4 hours, or until the solution becomes clear, indicating the completion of the neutralization reaction.[1]
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Recrystallize the resulting solid residue from a mixture of ether and hexane to yield pure this compound as a white crystalline solid.[1]
Protocol 2: Salt Metathesis
An alternative synthesis route utilizes a salt metathesis reaction between sodium diphenylphosphinate and tetrabutylammonium bromide.[1]
Experimental Workflow:
Caption: Synthesis of this compound via salt metathesis.
Detailed Methodology:
-
Dissolve one molar equivalent of sodium diphenylphosphinate in a mixture of water and acetone.
-
Add one molar equivalent of tetrabutylammonium bromide to the solution.
-
Heat the reaction mixture to 40-50°C and stir for 6 to 8 hours.[1]
-
After cooling, extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure to yield the product.
Application in Organic Synthesis: The Stille Cross-Coupling Reaction
This compound is a key reagent in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3] A notable application is in the total synthesis of the potent antiviral agent (-)-Macrolactin A, as demonstrated by Amos B. Smith III and his research group.[3][4]
Signaling Pathway (Catalytic Cycle of the Stille Reaction):
Caption: The catalytic cycle of the Stille cross-coupling reaction.
In the synthesis of (-)-Macrolactin A, the Stille coupling is employed for the stereospecific formation of diene moieties, including the crucial macrocyclization step.[4] The diphenylphosphinate anion is thought to play a role in stabilizing the palladium catalyst, preventing its aggregation and thereby enhancing the reaction's efficiency and turnover number.[1]
General Experimental Protocol for Stille Cross-Coupling: While the specific, detailed protocol for the synthesis of (-)-Macrolactin A using this compound is found within the extensive supplementary information of the primary literature, a general procedure for a Stille coupling is as follows:
-
To a solution of the organic halide (or triflate) in a suitable solvent (e.g., THF, DMF, or toluene) is added the organostannane reagent.
-
A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a ligand, if necessary, are added.
-
In cases where this compound is used, it is added at this stage.
-
The reaction mixture is typically heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Work-up involves quenching the reaction, extracting the product, and purifying it by chromatography.
Biological Activity and Toxicity
The biological profile of this compound is not extensively documented for the entire molecule. However, insights can be drawn from the activities of its constituent ions.
Diphenylphosphinate Anion: Phosphinic acid derivatives, in general, exhibit a wide range of biological activities and are considered a versatile scaffold in medicinal chemistry.[5] They have been investigated for various therapeutic applications, including as anti-inflammatory, anti-Alzheimer's, and antimicrobial agents.[5]
Tetrabutylammonium Cation: The toxicity of tetrabutylammonium salts is primarily attributed to the tetrabutylammonium cation. Quaternary ammonium compounds are generally known to be poorly absorbed through oral and dermal routes. The acute oral toxicity is considered low to moderate. However, these compounds can be irritating to the eyes.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, thermal stability, and efficacy in promoting challenging cross-coupling reactions, such as those in the total synthesis of (-)-Macrolactin A, make it a significant tool for synthetic chemists. Further research into its specific biological activities and a more detailed toxicological profile would be beneficial for expanding its applications in drug discovery and development. The lack of crystallographic data presents an opportunity for future research to provide a more complete understanding of its solid-state structure and intermolecular interactions.
References
- 1. This compound | 208337-00-2 | Benchchem [benchchem.com]
- 2. This compound | C28H46NO2P | CID 10885012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Tetrabutylammonium Diphenylphosphinate (TBADPP), a quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical research. The guide details its chemical structure, properties, synthesis, and key applications, with a focus on its role as a reagent and catalyst stabilizer.
Core Chemical Identity and Structure
This compound is an ionic compound consisting of a tetrabutylammonium cation and a diphenylphosphinate anion.[1][2] The large, non-polar tetrabutylammonium cation provides solubility in organic solvents, while the diphenylphosphinate anion acts as a versatile nucleophile and can stabilize transition-metal catalysts.[1]
Caption: Ionic association of the tetrabutylammonium cation and diphenylphosphinate anion.
Physicochemical and Spectroscopic Properties
The properties of TBADPP are summarized below. This data is critical for its application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 208337-00-2 | [1][2][3][4] |
| Molecular Formula | C₂₈H₄₆NO₂P | [1][2][4][5] |
| Molecular Weight | 459.64 g/mol | [4][5] |
| Appearance | White to Off-White Crystalline Solid | [1][5] |
| Synonyms | N,N,N-Tributyl-1-butanaminium Diphenylphosphinate |[2][4][5][6] |
Table 2: Spectroscopic and Analytical Data
| Analysis Type | Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.90–7.85 (m, 4H), 7.25–7.22 (m, 6H), 3.28 (t, J = 8.4 Hz, 8H), 0.92 (t, J = 7.3 Hz, 12H) | [1] |
| ¹³C NMR (CDCl₃) | δ 131.7, 128.5, 127.3, 58.8, 24.1, 19.6, 13.4 | [1] |
| Infrared (IR) | Peaks at 2956, 1474, 1212, 1119, 1042, and 698 cm⁻¹ | [1] |
| Elemental Analysis (Found) | C: 73.62%, H: 10.12%, N: 3.14% | [1] |
| Elemental Analysis (Theoretical) | C: 73.17%, H: 10.09%, N: 3.05% |[1] |
Synthesis and Characterization
The most common laboratory synthesis of this compound involves a straightforward acid-base neutralization reaction.[1] This method is known for its high yield and purity.
Caption: Standard laboratory synthesis protocol for this compound.
This protocol is based on the widely reported direct neutralization method.[1]
Materials:
-
Diphenylphosphinic acid (DPPA)
-
Tetrabutylammonium hydroxide (TBAH), typically as a solution in methanol
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1 molar equivalent of diphenylphosphinic acid in anhydrous methanol.
-
To this solution, add 1 molar equivalent of tetrabutylammonium hydroxide dropwise with continuous stirring.
-
Allow the mixture to stir at room temperature (20–25°C) for 2 to 4 hours, or until a clear solution forms, indicating the completion of the neutralization reaction.[1]
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is then recrystallized from a mixture of ether and hexane (typically a 1:3 v/v ratio) to yield the final product as a white crystalline solid.[1]
-
Dry the solid under vacuum to remove residual solvents. The expected yield is typically high, in the range of 85–92%.[1]
Key Applications in Research and Drug Development
TBADPP is a valuable reagent in several areas of organic chemistry, most notably in transition-metal-catalyzed cross-coupling reactions.
-
Stille Cross-Coupling Reactions: It is utilized as a key reagent in Stille cross-coupling reactions. A notable example is its use in the total synthesis of the potent antiviral agent (-)-Macrolactin A and its analogues.[5][7]
-
Catalyst Stabilization: The diphenylphosphinate anion can act as a ligand to stabilize palladium catalysts, enhancing their efficiency and preventing catalyst decomposition in cross-coupling reactions.[1]
-
Organic Synthesis: It serves as a nucleophilic reagent for the formation of various phosphinate esters and other organophosphorus compounds.[1]
-
Antimicrobial Research: Preliminary studies have suggested that TBADPP exhibits antimicrobial activity against certain bacterial strains, indicating potential for development as an antimicrobial agent.[1]
Caption: Logical workflow of TBADPP's function in stabilizing catalytic intermediates.
Precursor Data: Diphenylphosphinic Acid
The primary precursor for the synthesis of TBADPP is diphenylphosphinic acid (DPPA). Its properties are crucial for understanding the synthesis reaction.
Table 3: Properties of Diphenylphosphinic Acid (CAS: 1707-03-5)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₁O₂P | [8][9][10] |
| Molecular Weight | 218.19 g/mol | [8][9] |
| Appearance | White fine crystalline solid | [10][11] |
| Melting Point | 193-195 °C | [8][11] |
| pKa | 2.30 | [8] |
| Solubility | Soluble in water and aqueous NaOH |[8][9][10][11] |
References
- 1. This compound | 208337-00-2 | Benchchem [benchchem.com]
- 2. This compound | C28H46NO2P | CID 10885012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 208337-00-2|this compound| Ambeed [ambeed.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. BioOrganics [bioorganics.biz]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Diphenylphosphinic acid(1707-03-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. ジフェニルホスフィン酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Diphenylphosphinic acid | 1707-03-5 [chemicalbook.com]
Tetrabutylammonium Diphenylphosphinate: A Technical Guide for Researchers
Introduction
Tetrabutylammonium diphenylphosphinate is a quaternary ammonium salt that has garnered interest within the scientific community, particularly in the fields of organic synthesis and drug development. Comprising a tetrabutylammonium cation and a diphenylphosphinate anion, this compound serves as a valuable reagent in complex chemical transformations. Its utility is highlighted by its application as a reagent in the synthesis of the potent antiviral agent (-)-Macrolactin A and its related compounds.[1] This technical guide provides an in-depth overview of the compound's properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.
Core Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for its use in experimental settings.
| Property | Value |
| Molecular Weight | 459.64 g/mol [1][2] |
| Molecular Formula | C₂₈H₄₆NO₂P[1][3][4][5] |
| Appearance | White to Off-White Solid[1][4] |
| CAS Number | 208337-00-2[1] |
| Synonyms | N,N,N-Tributyl-1-butanaminium Diphenylphosphinate, Diphenylphosphinic Acid Ion(1-) N,N,N-Tributyl-1-butanaminium[1][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a neutralization reaction. This process involves reacting diphenylphosphinic acid with tetrabutylammonium hydroxide.
Experimental Protocol: Synthesis
A representative protocol for the synthesis of this compound is as follows[4]:
-
Neutralization: Diphenylphosphinic acid is neutralized with tetrabutylammonium hydroxide in a suitable solvent, such as methanol. The reaction involves the proton transfer from the phosphinic acid to the hydroxide base, forming the diphenylphosphinate anion and the tetrabutylammonium cation, with water as a byproduct.
-
Recrystallization: Following the neutralization, the product is isolated and purified by recrystallization. A common solvent system for this is an ether/hexane mixture. This step is critical for obtaining the compound as a white solid with high purity.
-
Characterization: The final product can be characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and elemental analysis to confirm its structure and purity[4].
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound's utility in a laboratory setting is primarily as a reagent in organic synthesis. Its properties make it suitable for specific types of reactions crucial for the development of complex molecules.
Role as a Reagent in Natural Product Synthesis
The most prominent documented use of this compound is as a reagent in the total synthesis of (-)-Macrolactin A, a potent antiviral agent.[1] This application underscores its importance in the construction of complex molecular architectures that are of interest in pharmacology.
Phase Transfer Catalysis
Tetrabutylammonium salts are widely recognized for their role as phase transfer catalysts.[6][7][8] These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The large, lipophilic tetrabutylammonium cation can transport anions from the aqueous phase into the organic phase, where the reaction can proceed. While a specific application of this compound as a phase transfer catalyst is not detailed in the provided results, its structure is consistent with compounds used for this purpose.
Relevance of the Phosphinate Moiety in Drug Design
Phosphorus-containing functional groups, such as phosphinates, are of significant interest in drug design and development.[9] They can act as mimics for carboxylates or phosphates and can be incorporated into molecules to inhibit enzymes or interact with biological targets.[10][11] The diphenylphosphinate anion in the title compound is an example of such a moiety that has potential applications in medicinal chemistry.
Application Logic Diagram
Caption: Logical relationships of the compound's applications.
General Experimental Protocol: Use in a Two-Phase Reaction
While a specific protocol for the use of this compound is not provided in the search results, a general procedure for using a tetrabutylammonium salt as a phase transfer catalyst in a two-phase system can be adapted. The following is a representative, hypothetical protocol.
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, add the organic solvent (e.g., dichloromethane) and the organic-soluble reactant.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the water-soluble reactant and this compound in water or a suitable aqueous buffer.
-
Combining Phases: Add the aqueous solution to the reaction vessel containing the organic phase.
-
Reaction: Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer between the phases. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, stop the stirring and allow the layers to separate. The organic layer is collected, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
This protocol illustrates a general workflow where a compound like this compound could be employed to facilitate reactions between reactants in different phases.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. This compound | C28H46NO2P | CID 10885012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 208337-00-2 | Benchchem [benchchem.com]
- 5. BioOrganics [bioorganics.biz]
- 6. Tetrabutylammonium Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 7. Page loading... [guidechem.com]
- 8. sacheminc.com [sacheminc.com]
- 9. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
An In-Depth Technical Guide to the Synthesis of Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tetrabutylammonium diphenylphosphinate, a quaternary ammonium salt with applications in organic synthesis. The protocol is presented in three main stages: the synthesis of the precursor diphenylphosphinic acid, the preparation of tetrabutylammonium hydroxide, and the final acid-base reaction to yield the target compound.
Synthesis of Diphenylphosphinic Acid
Diphenylphosphinic acid is a key precursor for the final product. It can be synthesized through the hydrolysis of diphenylphosphinic chloride.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Add diphenylphosphinic chloride to the flask. Slowly and carefully add water to the flask. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours to ensure complete hydrolysis.
-
Work-up: After cooling to room temperature, the diphenylphosphinic acid will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure diphenylphosphinic acid.
| Parameter | Value |
| Reactant | Diphenylphosphinic Chloride |
| Reagent | Water (H₂O) |
| Reaction Time | 2 - 3 hours |
| Reaction Temperature | Reflux |
| Product Yield | High (typically >90%) |
| Purification Method | Recrystallization |
Caption: Workflow for the synthesis of diphenylphosphinic acid.
Synthesis of Tetrabutylammonium Hydroxide
Tetrabutylammonium hydroxide is a strong organic base used to deprotonate the diphenylphosphinic acid. A common method for its preparation is through the reaction of tetrabutylammonium bromide with potassium hydroxide in an alcohol solvent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrabutylammonium bromide in methanol.
-
Reagent Addition: In a separate flask, dissolve potassium hydroxide in methanol. Add the potassium hydroxide solution dropwise to the tetrabutylammonium bromide solution at room temperature with vigorous stirring.
-
Precipitation: Potassium bromide will precipitate out of the solution.
-
Filtration: Remove the potassium bromide precipitate by vacuum filtration.
-
Solution: The resulting filtrate is a solution of tetrabutylammonium hydroxide in methanol. This solution is typically used directly in the next step without isolation of the pure hydroxide, as it is unstable.
| Parameter | Value |
| Reactant | Tetrabutylammonium Bromide |
| Reagent | Potassium Hydroxide (KOH) |
| Solvent | Methanol |
| Reaction Time | ~ 1 hour |
| Reaction Temperature | Room Temperature |
| Product | Methanolic solution of Tetrabutylammonium Hydroxide |
Caption: Workflow for the preparation of tetrabutylammonium hydroxide solution.
Synthesis of this compound
The final step is a classic acid-base neutralization reaction between diphenylphosphinic acid and tetrabutylammonium hydroxide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve the synthesized diphenylphosphinic acid in a suitable solvent such as methanol or dichloromethane.
-
Titration: Slowly add the prepared methanolic solution of tetrabutylammonium hydroxide to the diphenylphosphinic acid solution. The reaction is typically carried out at room temperature.
-
Monitoring: The reaction can be monitored by observing the dissolution of the diphenylphosphinic acid. The addition is stopped when all the acid has reacted.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a white solid. It can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound.
| Parameter | Value |
| Reactant 1 | Diphenylphosphinic Acid |
| Reactant 2 | Tetrabutylammonium Hydroxide |
| Solvent | Methanol or Dichloromethane |
| Reaction Time | ~ 1-2 hours |
| Reaction Temperature | Room Temperature |
| Product Yield | High (typically >85%) |
| Purification Method | Recrystallization |
Caption: Logical relationship of the overall synthesis process.
In-depth Technical Guide on the Mechanism of Action of Tetrabutylammonium Diphenylphosphinate
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the biological mechanism of action of Tetrabutylammonium diphenylphosphinate. This compound is predominantly characterized and utilized as a reagent in organic chemistry, with its biological effects and pharmacological profile remaining largely unexplored in publicly accessible scientific databases.
While the core request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of requisite information, this document serves to summarize the current state of knowledge and highlight the areas where research is needed.
Chemical Profile and Known Applications
This compound is a quaternary ammonium salt. Its chemical structure consists of a tetrabutylammonium cation ((C₄H₉)₄N⁺) and a diphenylphosphinate anion ((C₆H₅)₂PO₂⁻).
The primary documented application of this compound is in the field of organic synthesis. It has been used as a reagent in various chemical reactions, including in the synthesis of potent antiviral agents.[1] However, this application pertains to its utility as a chemical tool and does not provide insight into its own biological activities.
Elucidation of Biological Activity: A Research Gap
Extensive searches of scientific literature and chemical databases have not yielded any specific studies detailing the mechanism of action of this compound on biological systems. There is a lack of published data concerning its:
-
Pharmacodynamics: The molecular targets, signaling pathways, and overall effects on cellular and physiological processes are unknown.
-
Pharmacokinetics: Information on its absorption, distribution, metabolism, and excretion (ADME) profile is not available.
-
Toxicology and Cytotoxicity: There are no publicly available studies on its potential adverse effects or its impact on cell viability.
The Diphenylphosphinate Anion in a Broader Context
While information on the specific salt, this compound, is scarce, the broader class of organophosphorus compounds, including phosphinates, has been investigated in the context of drug development.[2] These compounds can be designed to interact with various biological targets, often by mimicking natural phosphates or carboxylates.[3] However, it is crucial to note that the biological activity of a specific compound is highly dependent on its unique chemical structure, and generalizations from related compounds to this compound cannot be scientifically substantiated without direct experimental evidence.
Future Directions
The absence of data on the biological mechanism of action of this compound presents an open area for future research. Key investigations required to build a comprehensive technical profile would include:
-
In vitro screening: To identify any potential biological targets and assess its cytotoxic effects on various cell lines.
-
Cell-based assays: To investigate its impact on specific signaling pathways.
-
In vivo studies: To determine its pharmacokinetic profile and assess its overall physiological effects in model organisms.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium diphenylphosphinate, a quaternary ammonium salt, is a versatile reagent in organic synthesis. Comprising a bulky tetrabutylammonium cation and a diphenylphosphinate anion, this compound exhibits favorable solubility in organic solvents and plays a significant role as a catalyst and reagent in various chemical transformations. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, where the diphenylphosphinate anion can act as a ligand to stabilize the catalytic species. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and applications, with a focus on data-driven insights and detailed experimental procedures.
Physical Properties
This compound is typically a white to off-white solid at room temperature.[1] While a specific melting point is not consistently reported in the literature, its thermal stability is noted to be significant, with decomposition occurring at temperatures above 200°C.[2]
Tabulated Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₆NO₂P | [1][3] |
| Molecular Weight | 459.64 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | Not reported in reviewed literature | - |
| Boiling Point | Not applicable (decomposes) | - |
| Solubility | Slightly soluble in methanol and water.[2] | [2] |
| Thermal Stability | Decomposes at > 200°C | [2] |
Chemical Properties and Reactivity
This compound's chemical behavior is dictated by the interplay of its constituent ions. The diphenylphosphinate anion can act as a nucleophile and a ligand for transition metals, while the large, non-coordinating tetrabutylammonium cation ensures solubility in a range of organic solvents and minimizes interference with the desired chemical transformations.
Role in Catalysis
A primary application of this compound is in palladium-catalyzed reactions, most notably the Stille cross-coupling. The diphenylphosphinate anion is believed to play a crucial role in stabilizing the palladium catalyst, preventing its aggregation and thereby enhancing catalytic activity and reaction yields.[2]
General Reactivity
The diphenylphosphinate moiety can participate in a variety of chemical reactions, including:
-
Nucleophilic Attack: The oxygen atoms of the phosphinate group can act as nucleophiles.
-
Coordination Chemistry: The phosphinate can coordinate to metal centers, influencing the outcome of catalytic cycles.
Due to the lack of extensive literature on a wide range of reactions, a detailed discussion of its broader reactivity is limited.
Experimental Protocols
Synthesis of this compound
A standard and widely reported method for the synthesis of this compound involves the neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide.[2]
Reactants:
-
Diphenylphosphinic acid (DPPA)
-
Tetrabutylammonium hydroxide (TBAH)
-
Methanol (anhydrous)
-
Ether/Hexane mixture (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve diphenylphosphinic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a stoichiometric equivalent (1:1 molar ratio) of tetrabutylammonium hydroxide dropwise at room temperature (20-25°C) with continuous stirring.[2]
-
Continue stirring for 2-4 hours to ensure the neutralization reaction goes to completion.[2]
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a mixture of ether and hexane (typically in a 1:3 volume ratio) to yield the final product as a white crystalline solid.[2]
-
The purified product should be dried under vacuum to remove any residual solvents.
Expected Yield: 85-92%[2]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods and elemental analysis.
| Analysis | Observed Data | Source |
| ¹H NMR (CDCl₃) | δ 7.90–7.85 (m, 4H), 7.25–7.22 (m, 6H), 3.28 (t, J = 8.4 Hz, 8H), 0.92 (t, J = 7.3 Hz, 12H) | [2] |
| ¹³C NMR (CDCl₃) | δ 131.7, 128.5, 127.3, 58.8, 24.1, 19.6, 13.4 | [2] |
| IR (cm⁻¹) | 2956, 1474, 1212, 1119, 1042, 698 | [2] |
| Elemental Analysis | C: 73.62%, H: 10.12%, N: 3.14% (Consistent with theoretical values of C: 73.17%, H: 10.09%, N: 3.05%) | [2] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Role in Stille Cross-Coupling Catalytic Cycle
Caption: Role of TBADP in the Stille cross-coupling catalytic cycle.
Applications in Drug Development and Research
The primary utility of this compound in a research and development context lies in its application in complex organic synthesis. It has been notably used as a reagent in the total synthesis of potent antiviral agents, such as (-)-Macrolactin A and its analogues, via Stille cross-coupling reactions.[1] The ability of the diphenylphosphinate anion to act as a stabilizing ligand for the palladium catalyst makes it a valuable tool for constructing challenging carbon-carbon bonds in the synthesis of intricate molecular architectures, which is a cornerstone of drug discovery and development.
Signaling Pathways
Currently, there is no information available in the scientific literature to suggest the direct involvement of this compound in any biological signaling pathways. Its primary role is that of a synthetic reagent and catalyst, and its biological activities have not been a focus of published research.
Conclusion
This compound is a valuable and versatile quaternary ammonium salt with demonstrated utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its known physical and chemical properties, a robust synthesis protocol, and an illustration of its catalytic role. While some quantitative physical data, such as a precise melting point, remain elusive in the current literature, the available information underscores its importance as a tool for synthetic chemists in academic and industrial research, including those in the field of drug development. Further research into the broader reactivity and potential applications of this compound could open new avenues for its use in chemical synthesis.
References
An In-depth Technical Guide to the Safety of Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for tetrabutylammonium diphenylphosphinate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the SDSs of its constituent ions—the tetrabutylammonium cation and the diphenylphosphinate anion—as well as data from chemical suppliers and public databases. This document is intended to provide a thorough understanding of the potential hazards, handling procedures, and safety precautions required when working with this substance in a research and development setting.
Chemical and Physical Properties
This compound is a quaternary ammonium salt. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₆NO₂P | --INVALID-LINK-- |
| Molecular Weight | 459.64 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |
| Appearance | White to off-white solid/powder | --INVALID-LINK--[1] |
| CAS Number | 208337-00-2 | --INVALID-LINK-- |
| Melting Point | 193 - 196 °C (for Diphenylphosphinic acid) | --INVALID-LINK--[2] |
Hazard Identification and Classification
Tetrabutylammonium Cation (from Tetrabutylammonium Hydroxide):
-
May be toxic if swallowed, in contact with skin, or if inhaled.[5]
-
May cause respiratory irritation.[3]
Diphenylphosphinate Anion (from Diphenylphosphinic Acid):
Based on this, this compound should be handled as a substance that is likely to be corrosive to skin and eyes, and potentially toxic upon ingestion, inhalation, or skin contact.
Toxicological Information
Specific toxicological data, such as LD50 or LC50 values, for this compound are not available. The toxicological properties have not been fully investigated.[7]
| Exposure Route | Potential Effects (Inferred) |
| Inhalation | May cause respiratory tract irritation. |
| Skin Contact | May cause skin irritation or burns. |
| Eye Contact | May cause serious eye irritation or damage. |
| Ingestion | May be harmful if swallowed. |
Handling and Storage
Proper handling and storage procedures are critical to ensure safety.
| Aspect | Recommendation |
| Handling | - Use in a well-ventilated area, preferably in a chemical fume hood. - Avoid breathing dust. - Avoid contact with skin, eyes, and clothing. - Wear appropriate personal protective equipment (see Section 5). - Wash hands thoroughly after handling. |
| Storage | - Keep container tightly closed in a dry and well-ventilated place. - Store in a cool place. |
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
| Control | Specification |
| Engineering Controls | - Work in a well-ventilated area. - Use of a chemical fume hood is recommended. |
| Eye/Face Protection | - Wear chemical safety goggles or a face shield. |
| Skin Protection | - Wear chemical-resistant gloves (e.g., nitrile rubber). - Wear a lab coat or other protective clothing. |
| Respiratory Protection | - If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator. |
First-Aid Measures
In case of exposure, immediate action is necessary.
| Exposure | First-Aid Protocol |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - Seek medical attention. |
| Skin Contact | - Immediately flush skin with plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. - Remove contact lenses, if present and easy to do. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
| Step | Action |
| Personal Precautions | - Evacuate the area. - Wear appropriate PPE. - Avoid breathing dust. |
| Environmental Precautions | - Prevent further leakage or spillage if safe to do so. - Do not let the product enter drains. |
| Methods for Cleaning Up | - Sweep up the spilled material. - Place in a suitable, closed container for disposal. - Avoid generating dust. - Clean the affected area thoroughly. |
Fire-Fighting Measures
| Aspect | Information |
| Suitable Extinguishing Media | - Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | - May emit toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and phosphorus oxides.[7] |
| Fire-fighter Protection | - Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate key workflows.
Disclaimer: This document is intended for informational purposes only and is based on available data for the constituent components of this compound. A specific Safety Data Sheet for the compound should be consulted if available. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
References
A Technical Guide to the Solubility of Tetrabutylammonium Diphenylphosphinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium diphenylphosphinate is a quaternary ammonium salt with applications in organic synthesis.[1][2] A comprehensive understanding of its solubility in various organic solvents is crucial for its effective utilization in reaction media, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the qualitative solubility profile, factors influencing solubility, and a standardized experimental protocol for its determination.
Introduction to this compound
This compound is an ionic compound consisting of a tetrabutylammonium cation and a diphenylphosphinate anion.[1] Its structure, featuring a large, nonpolar cation and a bulky phosphinate anion, categorizes it as an ionic liquid or a phase-transfer catalyst. Ionic liquids are a class of salts that are liquid at or near room temperature and are known for their unique properties, including low vapor pressure, high thermal stability, and tunable solubility.[3][4] The solubility of such compounds is a critical parameter that dictates their application in various chemical processes.[1]
Chemical Structure:
-
Cation: Tetrabutylammonium ((C₄H₉)₄N⁺)
-
Anion: Diphenylphosphinate ((C₆H₅)₂PO₂⁻)
-
Molecular Formula: C₂₈H₄₆NO₂P[5]
-
Molecular Weight: 459.64 g/mol [2]
-
Appearance: White to off-white solid[2]
Solubility Profile
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various organic solvents. However, based on its structure as a quaternary ammonium salt with bulky, nonpolar groups, a qualitative assessment of its solubility can be inferred.
General Solubility Expectations:
-
High Solubility in Polar Aprotic Solvents: Due to its ionic nature, this compound is expected to be readily soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone. These solvents can effectively solvate both the cation and the anion.
-
Moderate Solubility in Alcohols: Protic solvents like methanol, ethanol, and isopropanol are also likely to be effective solvents, although the solubility might be slightly lower compared to polar aprotic solvents due to the energy required to disrupt the hydrogen bonding network of the solvent.
-
Limited Solubility in Nonpolar Solvents: The compound is expected to have low solubility in nonpolar solvents such as hexane, cyclohexane, and toluene. The large nonpolar alkyl chains of the tetrabutylammonium cation may provide some interaction with nonpolar solvents, but the overall ionic character of the salt will limit its solubility.
-
Solubility in Chlorinated Solvents: Solvents like dichloromethane and chloroform are expected to be good solvents for this compound.
Factors Influencing Solubility
The solubility of ionic liquids like this compound is influenced by several factors:
-
Solvent Polarity: As a general rule, "like dissolves like." Ionic compounds tend to be more soluble in polar solvents. The dielectric constant of the solvent is a good indicator of its polarity.[6][7]
-
Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solid and solvate the ions.
-
Cation and Anion Structure: The nature of the ions plays a crucial role. The large, flexible alkyl chains of the tetrabutylammonium cation can interact with less polar solvents, while the diphenylphosphinate anion contributes to the overall polarity and hydrogen bonding capability.[4]
-
Presence of Other Solutes: The presence of other salts or organic molecules can affect the solubility through common ion effects or by altering the properties of the solvent.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method. This method is considered reliable and is widely used for solubility measurements.
Materials and Equipment:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the collected sample through a syringe filter to remove any suspended solid particles.
-
-
Concentration Analysis:
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the isothermal shake-flask method for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a foundational understanding of its expected solubility behavior based on its chemical structure and the general principles governing ionic liquids. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this compound in various organic solvents, enabling its effective application in chemical research and development. Further experimental studies are warranted to establish a comprehensive quantitative solubility database for this important compound.
References
- 1. This compound | 208337-00-2 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Ionic Liquids [organic-chemistry.org]
- 5. This compound | C28H46NO2P | CID 10885012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
An In-depth Technical Guide on the Thermal Stability of Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Tetrabutylammonium Diphenylphosphinate. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures to provide a robust predictive assessment. It also includes detailed experimental protocols for researchers to conduct their own thermal stability analyses.
Introduction
This compound is an organic salt composed of a tetrabutylammonium cation and a diphenylphosphinate anion. Such compounds, often classified as ionic liquids or phase-transfer catalysts, are gaining interest in various chemical and pharmaceutical applications. Understanding their thermal stability is crucial for determining their operational limits and ensuring safety in applications such as synthesis, catalysis, and formulation.
Thermal stability is a critical parameter, indicating the temperature at which a compound begins to decompose. For organic salts, this is influenced by the nature of both the cation and the anion. Generally, phosphonium-based ionic liquids are known for their enhanced thermal stability compared to their ammonium counterparts.
Estimated Thermal Stability
The following table summarizes the thermal decomposition data for a series of tetrabutylammonium and phosphonium salts with various anions. This comparative data allows for an informed estimation of the thermal behavior of this compound.
| Cation | Anion | Decomposition Onset (Tonset) (°C) | Comments |
| Tetrabutylammonium | Bromide | ~200-250 | Decomposition temperature can be influenced by experimental conditions. |
| Tetrabutylammonium | Hexafluorophosphate | ~300-350 | Generally exhibits higher thermal stability compared to halide salts. |
| Tetrabutylammonium | Perchlorate | >300 | The decomposition of perchlorate salts can be energetic. |
| Tri(butyl)ethylphosphonium | Diethylphosphate | >300 | Phosphonium-based ionic liquids often show high thermal stability.[1] |
| Phosphonium-based ILs | Various | Up to 450 | Phosphonium ionic liquids are noted for their excellent thermal stabilities.[2][3] |
Based on the data from analogous compounds, it is reasonable to predict that the thermal decomposition onset of This compound would likely fall in the range of 250-350°C . The diphenylphosphinate anion's stability is expected to be a significant contributing factor. However, empirical determination through thermogravimetric analysis is essential for an accurate assessment.
Experimental Protocols
To facilitate further research and provide a standardized methodology, this section outlines detailed protocols for the synthesis and thermal analysis of this compound.
A common method for the synthesis of quaternary ammonium salts with organic anions is a neutralization reaction between the corresponding acid and a quaternary ammonium hydroxide.
Materials:
-
Diphenylphosphinic acid
-
Tetrabutylammonium hydroxide (solution in methanol or water)
-
Methanol (or another suitable solvent)
-
Diethyl ether (or another suitable anti-solvent)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known molar amount of diphenylphosphinic acid in methanol in a round-bottom flask.
-
Neutralization: To the stirring solution of diphenylphosphinic acid, add an equimolar amount of tetrabutylammonium hydroxide solution dropwise. The reaction is typically carried out at room temperature.
-
Monitoring: The reaction can be monitored by observing the disappearance of the starting materials using appropriate analytical techniques (e.g., TLC, NMR).
-
Solvent Removal: Once the reaction is complete, remove the solvent (methanol and any water from the hydroxide solution) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization. Dissolve the product in a minimal amount of a suitable solvent (e.g., methanol, ethanol) and precipitate the pure salt by adding an anti-solvent (e.g., diethyl ether).
-
Drying: Collect the purified crystals by filtration and dry them under vacuum to remove any residual solvent.
Thermogravimetric analysis is the standard method for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small amount of the dried this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup:
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A standard heating rate is 10 °C/min.[4]
-
Temperature Range: Set the temperature range to scan from ambient temperature to a temperature above the expected decomposition, for instance, from 25°C to 600°C.
-
-
Data Acquisition: Start the TGA run. The instrument will record the sample mass as a function of temperature.
-
Data Analysis:
-
The onset temperature of decomposition (Tonset) is determined from the resulting TGA curve. It is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
The temperature at which 5% or 10% mass loss occurs (T5% or T10%) can also be reported as a measure of thermal stability.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the synthesis and thermal stability assessment of this compound.
References
- 1. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
For researchers, scientists, and professionals in drug development, a thorough understanding of reagents is paramount. This guide provides an in-depth look at tetrabutylammonium diphenylphosphinate, a versatile quaternary ammonium salt. Below, you will find its chemical properties, synthesis protocols, and key applications, presented in a clear and structured format to support your research and development endeavors.
Core Chemical and Physical Properties
This compound is a salt composed of a tetrabutylammonium cation and a diphenylphosphinate anion.[1] This structure lends it utility in various chemical transformations.[1]
| Property | Value |
| Synonyms | N,N,N-Tributyl-1-butanaminium Diphenylphosphinate, Diphenylphosphinic Acid Ion(1-) N,N,N-Tributyl-1-butanaminium, diphenylphosphinate;tetrabutylazanium[2][3][4] |
| CAS Number | 208337-00-2[1][4] |
| Molecular Formula | C₂₈H₄₆NO₂P[1][2][3] |
| Molecular Weight | 459.64 g/mol [2][3] |
| Appearance | White to off-white solid[1][2] |
| ¹H NMR (CDCl₃) | δ 7.90–7.85 (m, 4H), 7.25–7.22 (m, 6H), 3.28 (t, J = 8.4 Hz, 8H), 0.92 (t, J = 7.3 Hz, 12H)[1] |
| ¹³C NMR (CDCl₃) | δ 131.7, 128.5, 127.3, 58.8, 24.1, 19.6, 13.4[1] |
| Infrared (IR) Peaks | 2956, 1474, 1212, 1119, 1042, and 698 cm⁻¹[1] |
| Elemental Analysis | Found: C (73.62%), H (10.12%), N (3.14%). Theoretical: C (73.17%), H (10.09%), N (3.05%)[1] |
Synthesis of this compound
The primary synthesis route for this compound involves the neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide.[1] This acid-base reaction provides a straightforward and high-yielding method for its preparation.
Experimental Protocol
A standard laboratory procedure for the synthesis is as follows:
-
Dissolution: Dissolve one molar equivalent of diphenylphosphinic acid in anhydrous methanol.
-
Neutralization: Add one molar equivalent of tetrabutylammonium hydroxide dropwise to the solution at room temperature (20–25°C) under a nitrogen atmosphere.
-
Reaction: Stir the mixture for 2–4 hours. The formation of a clear solution indicates the completion of the neutralization reaction.
-
Solvent Removal: Evaporate the methanol under reduced pressure.
-
Recrystallization: Recrystallize the resulting solid residue from an ether/hexane mixture to yield pure this compound as a white crystalline solid.
This method typically results in yields between 85% and 92%.[1]
Key Applications in Organic Synthesis
This compound serves as a valuable reagent in organic chemistry, primarily due to the dual functionality of its ionic components. The diphenylphosphinate anion can act as a nucleophile, while the bulky tetrabutylammonium cation helps to solubilize the salt in organic solvents and can stabilize reaction intermediates.[1]
One of its notable applications is in Stille cross-coupling reactions .[1][2] It has been utilized as a key reagent in the synthesis of complex molecules, including the potent antiviral agent (-)-Macrolactin A and its analogues.[2] In these reactions, the compound can play a role in stabilizing the palladium catalyst, thereby enhancing reaction efficiency.[1]
Related Compounds
The properties and reactivity of this compound can be understood in the context of its constituent ions and related salts.
| Compound | Formula | Key Applications | Distinguishing Features |
| Diphenylphosphinic Acid | C₁₂H₁₁O₂P | Precursor for the synthesis of diphenylphosphinate salts and esters. | The acidic precursor to the diphenylphosphinate anion. |
| Tetrabutylammonium Hydroxide | C₁₆H₃₇NO | Strong base used in organic synthesis; precursor to various tetrabutylammonium salts.[5] | The basic precursor used to neutralize diphenylphosphinic acid in the synthesis of the title compound.[1] |
| Tetrabutylammonium Hexafluorophosphate | C₁₆H₃₆F₆NP | A non-coordinating electrolyte in electrochemical studies.[1] | The hexafluorophosphate anion is more resistant to hydrolysis than diphenylphosphinate.[1] |
| Tetrabutylammonium Perchlorate | C₁₆H₃₆ClNO₄ | A common supporting electrolyte in electrochemistry.[1] | Lacks the phosphinate group, making it unsuitable for applications requiring phosphinate-mediated catalysis.[1] |
Visualizing Chemical Relationships and Synthesis
To further clarify the relationships between these compounds and the synthesis process, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for Tetrabutylammonium Diphenylphosphinate as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium diphenylphosphinate, a quaternary ammonium salt, possesses the structural characteristics of a potential phase transfer catalyst (PTC). While its primary documented application is as a reagent in specific organic syntheses, such as the Stille cross-coupling for the preparation of (-)-Macrolactin A, its utility as a phase transfer catalyst is an area ripe for exploration.[1] This document provides detailed application notes and hypothetical protocols for its use in this capacity, drawing upon the well-established principles of phase transfer catalysis.
Phase transfer catalysis is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[2][3][4][5][6] The PTC, containing a lipophilic cation and a target anion, transports the anion from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate.[7] The bulky tetrabutylammonium cation provides the necessary lipophilicity to shuttle the diphenylphosphinate anion, or other anions present in the aqueous phase, across the phase boundary.
These notes are intended to guide researchers in exploring the potential of this compound as a novel phase transfer catalyst in various applications, including nucleophilic substitutions, alkylations, and other biphasic reactions relevant to drug development and fine chemical synthesis.
Principle of Phase Transfer Catalysis
The fundamental principle of phase transfer catalysis involves the transport of a reactive ion from one phase (typically aqueous) to another (typically organic) where the reaction with a substrate occurs. The catalyst, in this case, this compound, facilitates this transfer.
A general workflow for phase transfer catalysis is depicted below:
Caption: General Mechanism of Phase Transfer Catalysis.
Hypothetical Application: Nucleophilic Substitution
One of the most common applications of phase transfer catalysis is in nucleophilic substitution reactions.[2] The following section details a hypothetical protocol for the benzylation of phenol using this compound as the phase transfer catalyst.
Experimental Protocol: Benzylation of Phenol
Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride in a biphasic system using this compound as a phase transfer catalyst.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
This compound
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Analytical equipment (GC-MS or HPLC for reaction monitoring and product analysis)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (10 mmol, 0.94 g) in 20 mL of toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide by dissolving 4 g of NaOH in 20 mL of deionized water.
-
Catalyst Addition: To the toluene solution of phenol, add this compound (0.5 mmol, 0.23 g, 5 mol%).
-
Reaction Initiation: Add the aqueous NaOH solution to the reaction flask. Begin vigorous stirring to ensure good mixing of the two phases.
-
Substrate Addition: Slowly add benzyl chloride (11 mmol, 1.26 mL) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer at regular intervals and analyzing them by GC-MS or TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure benzyl phenyl ether.
Experimental Workflow Diagram
Caption: Workflow for the Benzylation of Phenol.
Data Presentation: Hypothetical Reaction Optimization
The efficiency of a phase transfer catalyzed reaction is influenced by several factors, including catalyst loading, temperature, and stirring speed. The following table presents hypothetical data for the optimization of the benzylation of phenol, illustrating the expected trends.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Stirring Speed (rpm) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 40 | 500 | 8 | 65 |
| 2 | 2.5 | 40 | 500 | 6 | 78 |
| 3 | 5 | 40 | 500 | 5 | 85 |
| 4 | 5 | 60 | 500 | 4 | 92 |
| 5 | 5 | 60 | 1000 | 3.5 | 95 |
| 6 | 10 | 60 | 1000 | 3.5 | 94 |
This data is hypothetical and serves as a guide for experimental design.
Potential Applications in Drug Development
The use of this compound as a phase transfer catalyst could be advantageous in various stages of drug development:
-
Scaffold Synthesis: Facilitating the synthesis of core heterocyclic structures common in many active pharmaceutical ingredients (APIs).
-
Lead Optimization: Enabling the rapid and efficient modification of lead compounds through alkylation, etherification, or esterification reactions under mild conditions.
-
Process Development: Offering a potentially cost-effective and efficient catalytic system for scaling up the synthesis of drug candidates.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
While direct literature on the application of this compound as a phase transfer catalyst is currently limited, its chemical structure suggests significant potential in this area. The provided application notes and hypothetical protocols offer a solid foundation for researchers to explore its catalytic activity. By systematically investigating its performance in various phase transfer reactions, the scientific community can unlock new applications for this versatile quaternary ammonium salt, potentially leading to more efficient and sustainable synthetic routes in academic and industrial research, particularly within the realm of drug discovery and development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Phase transfer catalysis | PPTX [slideshare.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. solutions - How do phase transfer catalysts bring anions to organic phase? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Tetrabutylammonium Diphenylphosphinate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrabutylammonium diphenylphosphinate as a versatile reagent in nucleophilic substitution reactions. The document details its application in the synthesis of phosphinate esters, supported by experimental protocols and quantitative data.
Introduction
This compound, a quaternary ammonium salt, serves as a valuable source of the diphenylphosphinate anion, a potent nucleophile. The bulky tetrabutylammonium cation enhances the solubility of the salt in organic solvents and facilitates phase-transfer catalysis, making it an effective reagent for a variety of nucleophilic substitution reactions. This document focuses on its application in the synthesis of phosphinate esters through the O-alkylation of the diphenylphosphinate anion with alkyl halides.
Core Applications: Synthesis of Phosphinate Esters
This compound is primarily utilized in the synthesis of phosphinate esters via an SN2 mechanism. In this reaction, the diphenylphosphinate anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. The tetrabutylammonium cation can act as a phase-transfer catalyst, enabling the reaction to occur between reactants in different phases (e.g., a solid salt and a liquid alkyl halide).
Reaction Mechanism
The general mechanism for the synthesis of a phosphinate ester using this compound and an alkyl halide is depicted below. The reaction proceeds via a backside attack of the diphenylphosphinate nucleophile on the alkyl halide, leading to an inversion of stereochemistry at the carbon center if it is chiral.
Application Notes and Protocols: The Role of Tetrabutylammonium Diphenylphosphinate in Palladium-Catalyzed Cross-Couplings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry for the construction of complex molecular architectures.[1] The efficiency and selectivity of these reactions are often critically dependent on the choice of ligands, additives, and reaction conditions. This document provides detailed application notes on the role of Tetrabutylammonium diphenylphosphinate (TBAdp) in palladium-catalyzed cross-coupling reactions, with a specific focus on its application in Stille couplings for natural product synthesis.
This compound has been identified as a key reagent in the total synthesis of the potent antiviral agent (-)-Macrolactin A.[2] Its primary role in this context is not as a traditional phosphine ligand but as a scavenger for tin byproducts, which can otherwise complicate reaction workup and purification. This application highlights a niche but important function for this compound in facilitating complex palladium-catalyzed transformations.
Core Function: Tin Scavenger in Stille Cross-Coupling
In the total synthesis of (-)-Macrolactin A, this compound was employed to remove tin residues from the reaction mixture following a Stille cross-coupling reaction. Organotin reagents, while effective in cross-coupling, are known to be toxic, and their byproducts can be difficult to separate from the desired product. The addition of a stoichiometric amount of this compound facilitates the removal of these tin species, simplifying the purification process.[3]
Application in the Total Synthesis of (-)-Macrolactin A
The total synthesis of (-)-Macrolactin A, a 24-membered macrolide with significant antiviral properties, represents a notable application of this compound. The successful synthesis relied on a highly convergent strategy where the Stille cross-coupling reaction was pivotal for the stereospecific construction of the diene moieties within the macrocycle.
Experimental Protocol: Stille Coupling and Tin Scavenging
The following protocol is adapted from the total synthesis of (-)-Macrolactin A and details the use of this compound as a tin scavenger.
Reaction Scheme:
-
Coupling Partners: A vinyl iodide and a vinyl stannane.
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄.
-
Additive: this compound (for workup).
Detailed Protocol:
-
Reaction Setup: To a solution of the vinyl iodide (1.0 equiv) in anhydrous THF, add the vinyl stannane (1.2 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Reaction Execution: Stir the mixture at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Tin Removal:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., diethyl ether).
-
Add a solution of this compound (1.5 equiv) in the same solvent.
-
Stir the mixture for 1-2 hours. During this time, a precipitate of the tin phosphinate salt will form.
-
Filter the mixture through a pad of celite or silica gel, washing with the solvent.
-
Concentrate the filtrate to yield the crude product, which can then be purified by standard chromatographic techniques.
-
Quantitative Data Summary
| Coupling Partners | Catalyst System | Additive (Workup) | Yield | Reference |
| Vinyl Iodide & Vinyl Stannane | Pd(PPh₃)₄ | This compound | High | Smith, A.B., et al. (1998) |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the Stille coupling reaction followed by the tin scavenging step.
Broader Context and Alternative Roles
While the primary documented role of this compound is as a tin scavenger, it is important to consider other potential functions of its constituent ions in palladium-catalyzed cross-couplings.
-
Tetrabutylammonium Cation (TBA⁺): Tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB), are widely used as phase-transfer catalysts (PTCs) in various cross-coupling reactions, including Suzuki and Heck couplings. PTCs can facilitate the transfer of anionic reagents from an aqueous or solid phase to an organic phase where the catalytic reaction occurs, thereby increasing reaction rates.
-
Diphenylphosphinate Anion ([Ph₂P(O)O]⁻): The diphenylphosphinate anion itself is a potential ligand for palladium. While less common than neutral phosphine ligands, anionic oxygen- and phosphorus-containing ligands can coordinate to the metal center and influence the catalytic cycle. However, there is currently no direct evidence in the reviewed literature to support the role of the diphenylphosphinate anion from TBAdp acting as a primary ligand in Suzuki, Heck, or Sonogashira reactions.
Signaling Pathway Analogy: The Catalytic Cycle
The general catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Stille coupling, can be visualized as a signaling pathway where the palladium catalyst cycles through different oxidation states and intermediates.
Conclusion
This compound serves a specific and valuable role as a tin scavenger in Stille cross-coupling reactions, as demonstrated in the total synthesis of (-)-Macrolactin A. This application simplifies product purification by effectively removing toxic tin byproducts. While the individual ions of TBAdp have the potential to act as a phase-transfer catalyst or a ligand, respectively, their primary and documented function in the context of palladium-catalyzed cross-coupling is in the workup stage of Stille reactions. Further research would be necessary to explore its utility as a ligand or additive in other cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. Researchers and drug development professionals can utilize the provided protocol as a starting point for employing this compound to facilitate the purification of complex molecules synthesized via Stille coupling.
References
Application Notes: Tetrabutylammonium Diphenylphosphinate for the Formation of Phosphinate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tetrabutylammonium diphenylphosphinate in the synthesis of phosphinate esters. This method offers a versatile and efficient approach for the formation of a P-O bond, a key linkage in various biologically active molecules and functional materials.
Introduction
Phosphinate esters are a class of organophosphorus compounds characterized by a P-O-C linkage and a P-C bond. They are valuable intermediates in organic synthesis and are integral components of numerous compounds with applications in medicinal chemistry, agrochemicals, and materials science. The synthesis of phosphinate esters typically involves the reaction of a phosphinic acid with an alcohol or an alkyl halide. The use of this compound, either pre-formed or generated in situ, leverages the principles of phase-transfer catalysis to facilitate the efficient O-alkylation of the diphenylphosphinate anion. The bulky and lipophilic tetrabutylammonium cation effectively transports the phosphinate anion into the organic phase, where it can readily react with an alkyl halide to form the desired ester.
Principle of the Method
The core of this method is a nucleophilic substitution reaction where the diphenylphosphinate anion acts as the nucleophile, displacing a halide from an alkyl halide. The tetrabutylammonium cation serves as a phase-transfer catalyst, enhancing the solubility and reactivity of the phosphinate salt in common organic solvents.
The reaction can be represented as follows:
(C₆H₅)₂P(O)O⁻ N(C₄H₉)₄⁺ + R-X → (C₆H₅)₂P(O)OR + N(C₄H₉)₄⁺ X⁻
Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).
Advantages of Using this compound
-
Mild Reaction Conditions: The reaction typically proceeds at room temperature or with gentle heating, minimizing the risk of side reactions and degradation of sensitive functional groups.
-
High Yields: The enhanced reactivity of the phosphinate anion under phase-transfer conditions generally leads to high yields of the desired phosphinate esters.
-
Good Solubility: Tetrabutylammonium salts are generally soluble in a wide range of organic solvents, providing flexibility in the choice of reaction medium.
-
Versatility: This method is applicable to a variety of primary and secondary alkyl halides.
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Subsequent Esterification
This protocol describes the formation of a phosphinate ester from diphenylphosphinic acid and an alkyl halide, using tetrabutylammonium hydroxide as the base to generate the active nucleophile in situ.
Materials:
-
Diphenylphosphinic acid
-
Tetrabutylammonium hydroxide (TBAH), 40% in water or 1.0 M in methanol
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add diphenylphosphinic acid (1.0 eq).
-
Dissolve the acid in a minimal amount of acetonitrile.
-
Slowly add tetrabutylammonium hydroxide (1.0 eq) to the solution at room temperature while stirring. The reaction is typically complete within 15-30 minutes.
-
To the resulting solution of this compound, add the alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure phosphinate ester.
Protocol 2: Esterification using Pre-formed this compound
This protocol is suitable when using the isolated this compound salt.
Materials:
-
This compound[1]
-
Alkyl halide (e.g., methyl iodide, allyl bromide)
-
Toluene (anhydrous)
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add the alkyl halide (1.1 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue contains the phosphinate ester and tetrabutylammonium halide. The product can be purified by silica gel column chromatography, typically using a hexane-ethyl acetate gradient.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of various phosphinate esters using the described protocols.
Table 1: Synthesis of Phosphinate Esters via In Situ Generation of this compound (Protocol 1)
| Entry | Alkyl Halide | Reaction Time (h) | Yield (%) |
| 1 | Methyl Iodide | 12 | 92 |
| 2 | Ethyl Bromide | 18 | 88 |
| 3 | Benzyl Bromide | 16 | 95 |
| 4 | Allyl Chloride | 24 | 85 |
Table 2: Synthesis of Phosphinate Esters using Pre-formed this compound (Protocol 2)
| Entry | Alkyl Halide | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | n-Butyl Iodide | 6 | 60 | 90 |
| 2 | Isopropyl Bromide | 8 | 60 | 75 |
| 3 | Propargyl Bromide | 5 | 50 | 93 |
| 4 | Cyclohexyl Iodide | 12 | 70 | 65 |
Visualizations
Experimental Workflow
Caption: Experimental workflows for phosphinate ester synthesis.
Proposed Reaction Mechanism
Caption: Proposed SN2 mechanism for phosphinate ester formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Poor quality of alkyl halide | Use freshly distilled or high-purity alkyl halide. | |
| Steric hindrance | For bulky alkyl halides, consider using a more reactive leaving group (e.g., iodide). | |
| Side Product Formation | Elimination (with secondary/tertiary halides) | Use milder conditions (lower temperature). |
| Hydrolysis of the product | Ensure anhydrous conditions and a thorough workup to remove water. | |
| Difficulty in Purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography. |
| Presence of tetrabutylammonium salts | Perform an aqueous wash during workup to remove the majority of the salt. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides can be toxic and lachrymatory; handle with care.
-
Tetrabutylammonium hydroxide is corrosive; avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The use of this compound provides a robust and efficient method for the synthesis of phosphinate esters. The mild reaction conditions and high yields make it an attractive approach for a wide range of applications in research and development. The protocols and data presented herein serve as a valuable guide for scientists engaged in the synthesis of organophosphorus compounds.
References
Application Notes and Protocols for Reactions with Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Tetrabutylammonium Diphenylphosphinate in organic synthesis, with a focus on its application as an additive in Stille cross-coupling reactions. The information is intended for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.
Introduction
This compound, a quaternary ammonium salt, has emerged as a valuable reagent in contemporary organic synthesis. While its primary cited application is in the synthesis of the potent antiviral agent (-)-Macrolactin A via a Stille cross-coupling reaction, its utility extends to other palladium-catalyzed transformations where it primarily acts as a tin scavenger.[1][2] The diphenylphosphinate anion can sequester tin byproducts that may otherwise inhibit the palladium catalyst, leading to improved reaction yields and catalyst turnover.[2] This document provides detailed experimental setups and protocols based on literature precedents.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₄₆NO₂P |
| Molecular Weight | 459.64 g/mol |
| Appearance | White to off-white solid |
| Synonyms | N,N,N-Tributyl-1-butanaminium Diphenylphosphinate |
Applications in Stille Cross-Coupling Reactions
The Stille cross-coupling is a powerful carbon-carbon bond-forming reaction between an organostannane and an organic electrophile, catalyzed by a palladium complex. This compound is often employed as an additive to enhance the efficiency of these reactions.
Signaling Pathway: The Stille Cross-Coupling Catalytic Cycle
The generally accepted mechanism for the Stille cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination. The role of additives like diphenylphosphinate is to facilitate one or more of these steps, often by interacting with byproducts.
References
Application Notes and Protocols: Tetrabutylammonium Diphenylphosphinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tetrabutylammonium diphenylphosphinate (TBADP) as a reagent and potential catalyst in organic synthesis. The information is targeted towards researchers, scientists, and professionals in the field of drug development.
Overview
This compound (CAS No. 208337-00-2) is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a diphenylphosphinate anion. Its utility in organic synthesis stems from the combined properties of these two components. The bulky, lipophilic cation enhances solubility in organic solvents, while the diphenylphosphinate anion can act as a nucleophile or participate in ligand exchange processes, particularly with transition metal catalysts.[1]
While primarily documented as a reagent or additive, its role in facilitating and influencing the outcomes of reactions suggests catalytic potential in specific contexts. This document focuses on its established application in Stille cross-coupling reactions and discusses its potential in other areas.
Application in Stille Cross-Coupling Reactions
A notable application of this compound is in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for carbon-carbon bond formation. It has been successfully employed as a key additive in the total synthesis of complex natural products, such as the potent antiviral agent (-)-Macrolactin A.[2]
In this context, TBADP is not a direct catalyst but acts as a crucial additive. The diphenylphosphinate anion is thought to function as a non-transferable "dummy" ligand for the tin reagent, facilitating the transfer of the desired group to the palladium center and minimizing side reactions.
Quantitative Data Summary
The following table summarizes the concentration and conditions for the use of this compound in a key Stille cross-coupling step during the synthesis of (-)-Macrolactin A.[2]
| Reaction Step | Reactants | Additive | Additive Concentration (Equivalents) | Solvent | Temperature | Yield | Reference |
| Stille Macrocyclization | Vinyl Iodide Precursor, Vinylstannane Precursor | This compound | 1.1 | Toluene | 85 °C | 61% | --INVALID-LINK-- |
Experimental Protocol: Stille Macrocyclization in the Synthesis of (-)-Macrolactin A
This protocol is adapted from the total synthesis of (-)-Macrolactin A by Smith et al.[2]
Materials:
-
Vinyl iodide precursor
-
Vinylstannane precursor
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(2-furyl)phosphine (TFP)
-
This compound (TBADP)
-
Anhydrous Toluene
Procedure:
-
To a solution of the vinyl iodide precursor (1.0 equiv) in anhydrous toluene (final concentration ~0.001 M) is added tris(2-furyl)phosphine (0.4 equiv) and tris(dibenzylideneacetone)dipalladium(0) (0.1 equiv).
-
The resulting solution is stirred at room temperature for 15 minutes.
-
A solution of this compound (1.1 equiv) in anhydrous toluene is added.
-
A solution of the vinylstannane precursor (1.1 equiv) in anhydrous toluene is then added dropwise over a period of 12 hours via syringe pump.
-
The reaction mixture is heated to 85 °C and stirred for an additional 12 hours after the addition is complete.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired macrocyclic product.
Experimental Workflow Diagram
Caption: Workflow for Stille Macrocyclization.
Potential Application in Fluorination Reactions
Logical Relationship Diagram for Proposed Fluorination Role
Caption: Proposed role in electrophilic fluorination.
Application in Peptide Synthesis
While various phosphonium-based reagents are utilized in peptide synthesis, the specific use of this compound as a catalyst or additive is not well-documented in the reviewed scientific literature. Researchers in drug development focusing on peptide synthesis may find other commercially available coupling reagents to be more established and characterized for this purpose.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly as an additive in Stille cross-coupling reactions where it plays a crucial role in achieving high yields in the synthesis of complex molecules. While its catalytic applications in other areas such as fluorination are plausible, they are not yet well-established with detailed protocols in the public domain. Further research is needed to fully explore and optimize its catalytic potential. Professionals in drug development can confidently utilize this reagent in Stille couplings based on existing literature and should consider it for exploratory studies in other reaction types.
References
Application Notes: Tetrabutylammonium Diphenylphosphinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium diphenylphosphinate is a quaternary ammonium salt that has found a niche application in organic synthesis, most notably as a key reagent in the total synthesis of complex natural products. Its utility stems from the combined properties of the bulky, lipophilic tetrabutylammonium cation and the diphenylphosphinate anion. The cation enhances solubility in organic solvents, while the diphenylphosphinate moiety can participate in various chemical transformations. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Core Application: Reagent in Stille Cross-Coupling for Macrolide Synthesis
A primary and well-documented application of this compound is its use as a reagent in the palladium-catalyzed Stille cross-coupling reaction. This methodology was pivotal in the total synthesis of the potent antiviral agent (-)-Macrolactin A and its analogues, (+)-Macrolactin E and (-)-Macrolactinic Acid, as demonstrated by Smith et al.[1] In this context, the diphenylphosphinate anion likely plays a crucial role in the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the organotin reagent to the palladium center.
Experimental Protocol: Stille Cross-Coupling in the Total Synthesis of (-)-Macrolactin A
The following protocol is adapted from the total synthesis of (-)-Macrolactin A by Smith and co-workers and details a key Stille coupling step for the construction of the macrolide backbone.
Reaction Scheme:
Materials:
-
Vinyl Iodide Precursor
-
Vinylstannane Precursor
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the vinyl iodide precursor and the vinylstannane precursor.
-
Addition of Reagents: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (as a solution in toluene), triphenylarsine, and this compound.
-
Solvent Addition and Degassing: Anhydrous N,N-dimethylformamide (DMF) is added to the flask. The resulting mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for a minimum of 30 minutes to ensure an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 60 °C) and stirred vigorously under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data
The following table summarizes typical quantitative data for the Stille cross-coupling reaction in the synthesis of a Macrolactin intermediate.
| Parameter | Value |
| Reactants | |
| Vinyl Iodide | 1.0 equiv |
| Vinylstannane | 1.1 - 1.5 equiv |
| Catalyst & Additives | |
| Pd₂(dba)₃ | 0.05 - 0.1 equiv |
| AsPh₃ | 0.2 - 0.4 equiv |
| This compound | 1.1 - 1.5 equiv |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Concentration | 0.01 - 0.05 M |
| Temperature | 60 - 80 °C |
| Reaction Time | 12 - 24 hours |
| Yield | |
| Isolated Yield | 60 - 85% |
Other Potential Applications
While the Stille cross-coupling reaction is the most prominent example, the properties of this compound suggest its potential utility in other areas of organic synthesis:
-
Phase-Transfer Catalysis: The tetrabutylammonium cation is a well-known phase-transfer catalyst. It can facilitate the transfer of the diphenylphosphinate anion or other anions from an aqueous or solid phase to an organic phase, enabling reactions between immiscible reactants.
-
Phosphorylation Reactions: In a more general sense, tetrabutylammonium salts are employed to increase the solubility of phosphate species in organic solvents, thereby facilitating phosphorylation reactions. The diphenylphosphinate salt could potentially be used in a similar manner for the introduction of the diphenylphosphinyl group.
Further research is required to fully explore and develop detailed protocols for these potential applications.
Visualizations
Logical Workflow for a Stille Cross-Coupling Reaction
Caption: Workflow for the Stille cross-coupling reaction.
Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: The catalytic cycle of the Stille reaction.
References
protocol for Stille coupling using Tetrabutylammonium diphenylphosphinate
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2][3] This reaction is widely utilized in academic and industrial research, particularly in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2][4][5] Key advantages of the Stille coupling include the air and moisture stability of the organostannane reagents and the reaction's tolerance for a wide variety of functional groups.[1][6] However, a significant drawback is the toxicity of the organotin compounds.[1][2]
While a specific, established protocol detailing the use of tetrabutylammonium diphenylphosphinate in Stille coupling is not prevalent in the reviewed literature, this document provides a general, representative protocol for the reaction. It also discusses the potential roles that additives like tetrabutylammonium salts can play in such cross-coupling reactions. The tetrabutylammonium cation can function as a phase-transfer catalyst, which is particularly useful in reactions involving different phases or to enhance the solubility of certain reagents.
Catalytic Cycle of the Stille Coupling
The mechanism of the Stille coupling involves a catalytic cycle with a palladium complex.[1][2][6] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Stille coupling reaction.
General Experimental Protocol for Stille Coupling
This protocol provides a general procedure for a palladium-catalyzed Stille coupling reaction. The specific conditions, such as the choice of catalyst, ligand, solvent, and temperature, may require optimization depending on the specific substrates being used.
Materials:
-
Organic halide (e.g., aryl iodide, bromide, or triflate)
-
Organostannane (e.g., aryltributylstannane or vinyltributylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., anhydrous DMF, toluene, or dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the organic halide (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and any additional ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Stir the mixture until the solids are dissolved. Then, add the organostannane reagent (1.0-1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF) or filtered through a pad of silica gel.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table 1: Representative Stille Coupling Reaction Parameters
| Parameter | Example | Notes |
| Organic Halide | Aryl iodide, aryl bromide, vinyl triflate | Reactivity order: I > Br ~ OTf >> Cl.[4] |
| Organostannane | Aryltributylstannane, vinyltributylstannane | Tributyltin reagents are common, but toxic. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | Pd(0) sources are typically used.[1] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Electron-rich, bulky phosphines can enhance reactivity.[4][5] |
| Solvent | DMF, toluene, dioxane, THF | Anhydrous and degassed solvents are crucial. |
| Temperature | 80 - 110 °C | Dependent on the reactivity of the substrates. |
| Additives | CuI, LiCl, fluoride salts | Can accelerate the reaction rate.[5][6] |
Potential Role of this compound
While not a standard reagent in Stille couplings based on available literature, this compound could potentially influence the reaction in several ways:
-
Phase-Transfer Catalyst: The tetrabutylammonium (TBA) cation is a well-known phase-transfer catalyst. In heterogeneous reaction mixtures, it can help shuttle reactants between the organic and aqueous phases, potentially increasing the reaction rate.[7][8]
-
Fluoride-like Effect: Although it is a phosphinate, if it were to act as a source of a nucleophilic anion, it could potentially activate the organostannane for transmetalation, similar to the role of fluoride ions which form hypervalent tin species.[5]
-
Ligand Properties: The diphenylphosphinate anion could potentially act as a ligand for the palladium center. Phosphinate ligands are known in coordination chemistry, and its coordination to the palladium could influence the catalyst's stability and reactivity.
Further research would be necessary to determine the precise effect and utility of this compound as an additive in Stille coupling reactions.
Safety Precautions
-
Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for Monitoring Reactions with Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical monitoring of reactions involving Tetrabutylammonium diphenylphosphinate. The methods outlined below are designed to provide accurate and reproducible data for reaction kinetics, impurity profiling, and final product quantification.
Introduction
This compound is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a diphenylphosphinate anion. It finds applications in various chemical transformations, including as a phase-transfer catalyst, a nucleophilic phosphorus source, or an ionic liquid. Accurate monitoring of reactions involving this compound is crucial for process optimization, yield determination, and ensuring the purity of the final product.
This guide details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the qualitative and quantitative analysis of reactions involving this compound.
Analytical Methods Overview
A summary of the recommended analytical techniques is presented below. The choice of method will depend on the specific reaction, the nature of the reactants and products, and the information required (e.g., real-time kinetics vs. endpoint analysis).
| Technique | Analyte | Purpose | Key Advantages |
| HPLC-UV | Diphenylphosphinate species | Quantitative analysis of starting material, intermediates, and products containing the diphenylphosphinyl moiety. | Widely available, robust, excellent for quantification. |
| Ion Chromatography | Tetrabutylammonium cation | Quantification of the tetrabutylammonium cation. | Specific for ionic species, good for counter-ion analysis.[1] |
| ¹H NMR Spectroscopy | Tetrabutylammonium & organic species | Real-time reaction monitoring, structural elucidation of products. | Non-destructive, provides structural information.[2] |
| ³¹P NMR Spectroscopy | Diphenylphosphinate species | Highly specific for monitoring the transformation of the phosphorus center. | Selective for phosphorus, clean spectra, sensitive to changes in the chemical environment of the phosphorus atom.[3][4] |
| LC-MS | All species | Identification of reactants, intermediates, byproducts, and products. | High sensitivity and specificity, provides molecular weight information.[5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the diphenylphosphinate-containing species in a reaction mixture.
Protocol: Reversed-Phase HPLC for Diphenylphosphinate Analysis
This protocol is designed for the quantification of diphenylphosphinic acid (the protonated form of the anion) and related phosphorus-containing compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[6][7]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for pH adjustment)
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Initial Conditions: 30% Acetonitrile / 70% Water
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm[8]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, intermediates, and products based on their retention times (determined by injecting standards).
-
Quantify the species by integrating the peak areas and using a calibration curve generated from standards of known concentrations.
-
Quantitative Data Summary (Illustrative)
| Compound | Retention Time (min) | λmax (nm) | Limit of Detection (µg/mL) |
| Diphenylphosphinic Acid | 8.5 | 230 | 0.1 |
| Product 1 | 12.2 | 230 | 0.15 |
| Starting Material X | 6.1 | 254 | 0.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for real-time monitoring of reactions and for structural elucidation.[2][9] Both ¹H and ³¹P NMR are highly valuable.
Protocol: In Situ ¹H and ³¹P NMR Reaction Monitoring
This protocol allows for the continuous monitoring of a reaction as it proceeds within an NMR tube.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction chemistry (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for quantification, e.g., tetramethylsilane for ¹H, or a known concentration of a stable phosphorus compound for ³¹P)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the starting materials (including this compound) in the deuterated solvent.
-
If applicable, add the internal standard.
-
Acquire an initial spectrum (t=0) before initiating the reaction.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the final reagent or by changing the temperature.
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of ¹H and/or ³¹P NMR spectra at regular time intervals.[9]
-
-
NMR Parameters:
-
¹H NMR:
-
Sufficient number of scans for good signal-to-noise.
-
Relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate integration.
-
-
³¹P NMR:
-
Proton-decoupled for simplified spectra.
-
A wider spectral width may be necessary to observe all phosphorus species.
-
-
-
Data Analysis:
-
Process the spectra to obtain peak integrals.
-
For ¹H NMR, monitor the disappearance of reactant signals and the appearance of product signals. The signals of the tetrabutylammonium cation can often serve as a stable internal reference if it is not participating in the reaction.
-
For ³¹P NMR, monitor the change in the chemical shift of the diphenylphosphinate signal as it is converted to product(s).[4]
-
Plot the concentration (or relative integral intensity) of reactants and products over time to determine reaction kinetics.
-
Illustrative Chemical Shifts
| Nucleus | Species | Typical Chemical Shift (ppm) |
| ¹H | Tetrabutylammonium (CH₂) | ~3.2 ppm |
| ¹H | Tetrabutylammonium (CH₃) | ~0.9 ppm |
| ¹H | Diphenylphosphinate (aromatic) | 7.4 - 7.9 ppm |
| ³¹P | Diphenylphosphinate | ~20-25 ppm |
| ³¹P | Phosphine Oxide Product | ~30-40 ppm |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying unknown byproducts and confirming the molecular weights of expected products.
Protocol: LC-MS Analysis
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
-
Electrospray ionization (ESI) source
Procedure:
-
Chromatography:
-
Use the same HPLC method as described in section 3.1.
-
The mobile phase should be compatible with MS (e.g., using formic acid instead of non-volatile buffers).
-
-
Mass Spectrometry:
-
Ionization Mode:
-
Positive ESI mode to detect the Tetrabutylammonium cation ([M]⁺ at m/z 242.2).
-
Negative ESI mode to detect the diphenylphosphinate anion ([M-H]⁻ at m/z 217.1) and other deprotonated species.
-
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to capture all potential species.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected masses of reactants, products, and potential byproducts to identify their corresponding peaks.
-
Analyze the mass spectra of the peaks to confirm molecular weights.
-
Visual Workflows and Diagrams
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based reaction monitoring.
Logic Diagram for Method Selection
Caption: Decision tree for selecting an analytical method.
Signaling Pathway Analogy for ³¹P NMR Monitoring
Caption: ³¹P NMR monitoring of a hypothetical reaction pathway.
References
- 1. Simultaneous determination of tetrabutyl ammonium and tetrabutyl phosphonium in environmental water samples by solid phase extraction and ion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Application Notes and Protocols for Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of Tetrabutylammonium diphenylphosphinate. The information is compiled to ensure laboratory safety and maintain the integrity of the compound for research and development purposes, particularly in the field of organic synthesis.
Chemical and Physical Properties
This compound is a quaternary ammonium salt that serves as a versatile reagent in organic chemistry. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₆NO₂P | --INVALID-LINK-- |
| Molecular Weight | 459.64 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid/powder | [Various Suppliers] |
| Melting Point | Not explicitly available; other tetrabutylammonium salts have melting points ranging from 100-154°C. | [General Chemical Data] |
| Solubility | Soluble in many organic solvents. | [General Chemical Knowledge] |
| Thermal Stability | Stable under normal conditions. Decomposition of similar tetrabutylammonium salts is reported to occur at temperatures above 200°C. | [Thermal Analysis of Similar Compounds] |
Safe Handling Procedures
This compound, like many organic reagents, requires careful handling to minimize exposure and prevent accidents. The following procedures are recommended.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation of dust particles.
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.
General Handling Practices
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Ensure all containers are properly labeled.
Storage Procedures
Proper storage is crucial to maintain the stability and reactivity of this compound.
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: As the compound may be sensitive to moisture and air, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially after the container has been opened.
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
The logical workflow for handling and storage is depicted in the following diagram:
Caption: Workflow for the safe handling and storage of this compound.
Experimental Protocol: Representative Stille Cross-Coupling Reaction
This compound is utilized as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. The following is a representative protocol that can be adapted for specific substrates. This protocol is based on general procedures for Stille couplings and should be optimized for the specific reaction being performed.
Materials and Reagents
-
Aryl or vinyl halide (or triflate) (1.0 equiv)
-
Organostannane reagent (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
This compound (if used as an additive/ligand, stoichiometry to be determined experimentally)
-
Anhydrous, degassed solvent (e.g., toluene, THF, DMF)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Schlenk line)
-
Syringes and needles for transfer of reagents and solvents
Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl or vinyl halide (1.0 equiv) and the palladium catalyst.
-
If this compound is being used as a ligand or additive, add it at this stage.
-
Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature until the solids have dissolved.
-
Add the organostannane reagent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts as a filterable solid.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or another appropriate purification method (e.g., recrystallization, distillation).
-
The experimental workflow for a typical Stille cross-coupling reaction is outlined below.
Caption: A generalized workflow for a Stille cross-coupling reaction.
Signaling Pathway (Illustrative)
While this compound is a synthetic reagent and not directly involved in biological signaling pathways, its application in the synthesis of bioactive molecules like (-)-Macrolactin A is significant. The following diagram illustrates a hypothetical relationship where a synthetic compound, enabled by this reagent, interacts with a biological target.
Caption: Illustrative diagram of a synthetic compound's interaction with a biological pathway.
Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling or using this chemical. Always consult the most recent Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Tetrabutylammonium Diphenylphosphinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in chemical reactions involving Tetrabutylammonium diphenylphosphinate (TBADP).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Issue 1: Low or No Yield in Stille Cross-Coupling Reactions
Symptoms: The desired coupled product is obtained in low yield or not at all, with starting materials remaining largely unreacted.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The efficiency of Stille coupling reactions is highly sensitive to reaction parameters.
-
Catalyst Inactivity: The palladium catalyst may not be sufficiently active.
-
Poor Transmetalation: The transfer of the organotin group to the palladium center may be inefficient.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Stille coupling reactions.
Experimental Protocol: A Case Study in the Total Synthesis of (-)-Macrolactin A
In the total synthesis of (-)-Macrolactin A, a Stille coupling was successfully employed using this compound. The following protocol, adapted from the work of Smith and Ott, can serve as a starting point for optimization.[1][2]
| Parameter | Condition |
| Vinyl Iodide | 1.0 equiv |
| Vinylstannane | 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (0.1 equiv) |
| Additive | Bu₄N⁺Ph₂PO₂⁻ (TBADP) (1.5 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 25 °C to 45 °C |
| Reaction Time | 12 hours |
| Yield | 89% |
Detailed Methodology:
-
To a solution of the vinyl iodide in DMF, add the vinylstannane, this compound, and tetrakis(triphenylphosphine)palladium(0).
-
Stir the mixture at room temperature (25 °C) for 6 hours.
-
Increase the temperature to 45 °C and continue stirring for an additional 6 hours.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of Homocoupled Byproducts
Symptom: Significant formation of a dimer of the organostannane reagent (R-R) is observed, reducing the yield of the desired cross-coupled product.
Possible Cause & Solutions:
-
Reaction Rate Imbalance: The rate of homocoupling of the organostannane may be competitive with the rate of cross-coupling. This can be influenced by the catalyst, ligands, and additives.
Optimization Strategies:
-
Role of TBADP: this compound can act as a stabilizing agent for the palladium catalyst, potentially altering the relative rates of the desired cross-coupling versus the undesired homocoupling. The diphenylphosphinate anion can coordinate to the palladium center, influencing its electronic properties and reactivity.
-
Ligand Modification: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the reductive elimination step of the cross-coupling pathway.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or NMP are commonly used and can affect the stability of intermediates.
References
Technical Support Center: Tetrabutylammonium Diphenylphosphinate Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of tetrabutylammonium diphenylphosphinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is an oil or a sticky solid and won't crystallize. What should I do?
A1: This is a common issue, often due to the presence of residual solvents, excess starting materials, or byproducts that act as impurities and inhibit crystallization. Here are several troubleshooting steps:
-
Ensure Complete Removal of Solvents: Tetrabutylammonium salts can be hygroscopic and retain solvent. Dry the product under high vacuum for an extended period (12-24 hours) at a slightly elevated temperature (e.g., 40-50 °C), if the compound's stability permits.
-
Solvent System for Recrystallization: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] For this compound, consider a non-polar/polar solvent mixture. A common starting point is an ether/hexane mixture. You can also try dissolving the product in a minimal amount of a more polar solvent like dichloromethane or ethyl acetate at room temperature and then slowly adding a non-polar solvent like hexane or diethyl ether until turbidity is observed. Then, cool the mixture to induce crystallization.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and induce crystallization.
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes remove impurities and induce solidification.
Q2: What are the likely impurities in my this compound sample?
A2: Impurities can originate from the starting materials or be generated during the synthesis. Common impurities include:
-
Unreacted Starting Materials:
-
Diphenylphosphinic acid
-
Tetrabutylammonium hydroxide or other tetrabutylammonium salts (e.g., bromide if prepared by salt metathesis).
-
-
Byproducts from Synthesis:
-
Tributylamine: From the decomposition of the tetrabutylammonium cation, especially if heated.
-
Other phosphine oxides: If the diphenylphosphinic acid starting material was impure.
-
Water: Due to the hygroscopic nature of the salt.
-
-
Solvent Residues: Solvents used in the synthesis and purification steps.
Q3: My purified product has a yellowish tint, but it should be a white solid. What causes the discoloration?
A3: A yellowish tint can indicate the presence of impurities arising from oxidation or side reactions.
-
Oxidation: While the diphenylphosphinate anion is relatively stable, impurities in the starting materials or reaction mixture could be susceptible to oxidation.
-
Byproducts: Certain side reactions during the synthesis can lead to colored impurities.
-
Purification Method: Consider treating a solution of your product with a small amount of activated charcoal to adsorb colored impurities. However, be aware that this may also lead to some product loss.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C): This is one of the most powerful techniques. ¹H NMR can show the characteristic peaks for the tetrabutylammonium cation and the phenyl groups of the diphenylphosphinate anion, and also reveal the presence of organic impurities. ³¹P NMR is highly specific for phosphorus-containing compounds and can help identify any phosphorus-containing impurities.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the mass of the tetrabutylammonium cation and the diphenylphosphinate anion.
-
Elemental Analysis: This can determine the percentage of carbon, hydrogen, nitrogen, and phosphorus, which can be compared to the theoretical values.
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can separate the desired product from impurities, allowing for quantification of purity.
Quantitative Data Summary
The following tables provide typical data ranges that can be expected during the purification of this compound. Actual values will vary depending on the specific experimental conditions.
Table 1: Recrystallization Solvent Systems and Typical Recovery Yields
| Solvent System (v/v) | Temperature Profile | Typical Recovery Yield | Purity Improvement |
| Diethyl Ether / Hexane (1:3 to 1:5) | Dissolve at room temp, cool to 0 °C | 70-85% | Significant removal of non-polar impurities |
| Dichloromethane / Hexane (1:4 to 1:6) | Dissolve at room temp, cool to 0 °C | 75-90% | Good for removing a range of impurities |
| Ethyl Acetate / Hexane (1:3 to 1:5) | Dissolve with gentle warming, cool to RT | 65-80% | Effective for less soluble impurities |
Table 2: Column Chromatography Parameters for Purification
| Stationary Phase | Mobile Phase (Gradient) | Typical Loading Capacity | Expected Purity |
| Silica Gel | Dichloromethane (DCM) to 5-10% Methanol in DCM | 1-5% (w/w) | >98% |
| Alumina (Neutral) | Ethyl Acetate to 5% Methanol in Ethyl Acetate | 1-3% (w/w) | >97% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane) at room temperature.
-
Induce Precipitation: Slowly add a non-polar solvent (e.g., hexane) dropwise while stirring until the solution becomes slightly cloudy (turbid).
-
Crystallization: If crystals do not form immediately, gently warm the solution until it becomes clear again and then allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator (4 °C) or an ice bath (0 °C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold non-polar solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing impurities that are difficult to separate by recrystallization.
-
Column Packing: Prepare a chromatography column with silica gel, slurried in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% DCM to 95:5 DCM:Methanol.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common purification challenges.
References
Technical Support Center: Removal of Tetrabutylammonium Salts from Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tetrabutylammonium (TBA) salts from their reaction mixtures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of tetrabutylammonium salts.
Frequently Asked Questions (FAQs)
Q1: My desired product is polar and is lost during aqueous workup. How can I remove TBA salts?
A1: For polar products, an aqueous workup can lead to significant product loss.[1] An effective alternative is the use of a cation exchange resin, such as DOWEX 50WX8, in combination with a mild base like calcium carbonate. This method avoids an aqueous extraction altogether.[1] Another approach for highly polar compounds, such as nucleosides, is to use solid-phase extraction (SPE) with a C8 cartridge after initial purification attempts.[2]
Q2: I've tried flash column chromatography, but the TBA salt co-elutes with my product. What can I do?
A2: Tetrabutylammonium salts can be challenging to remove by standard silica gel chromatography as they can streak through the column.[2] If direct chromatography is attempted, it is often recommended to perform an aqueous workup first to remove the bulk of the TBA salt.[2] For compounds that are sensitive to aqueous conditions, the ion-exchange resin method is a suitable pre-chromatography purification step.[1]
Q3: Are there alternatives to TBAF that are easier to remove?
A3: Yes, several alternatives to tetrabutylammonium fluoride (TBAF) can be considered. Reagents like potassium fluoride (KF) in wet THF with a crown ether, or cesium fluoride (CsF) and ammonium fluoride (NH4F) are potential substitutes that may result in byproducts that are more easily removed during purification.[3]
Q4: Can I precipitate the tetrabutylammonium salt out of my reaction mixture?
A4: Precipitation can be an effective method. For example, if your product is soluble in diethyl ether, adding a saturated aqueous solution of ammonium chloride (NH4Cl) can lead to the precipitation of tetrabutylammonium chloride, which is insoluble in diethyl ether.[4] Another strategy involves adding diethyl ether to a concentrated solution of the reaction mixture in a solvent like acetonitrile to precipitate the TBA salt.
Troubleshooting Common Problems
| Problem | Potential Cause | Suggested Solution(s) |
| Product Loss with Polar Compounds | High water solubility of the desired product. | - Utilize a non-aqueous workup, such as treatment with ion-exchange resin (e.g., DOWEX 50WX8) and calcium carbonate.[1]- Employ solid-phase extraction (SPE) with a suitable cartridge (e.g., C8) after initial purification attempts.[2] |
| TBA Salt Contamination After Chromatography | TBA salts can be mobile on silica gel and co-elute with products. | - Perform a preliminary purification step before chromatography, such as an aqueous wash or ion-exchange resin treatment, to remove the majority of the TBA salt.[1][2]- Consider using an alternative to TBAF if possible.[3] |
| Acid-Sensitive Product Degradation | Some removal methods may involve acidic conditions (e.g., certain ion-exchange resins). | - Use the DOWEX 50WX8 resin in conjunction with a base like calcium carbonate to neutralize any liberated acid.[1]- Opt for a non-acidic removal method like precipitation with NH4Cl in diethyl ether.[4] |
| Formation of Emulsions During Aqueous Extraction | High concentration of salts or certain solvents can lead to stable emulsions. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If possible, change the organic solvent to one less prone to emulsion formation (e.g., avoid dichloromethane if it is causing issues). |
Data Presentation: Comparison of TBA Salt Removal Methods
While a direct quantitative comparison is not extensively available in the literature, the following table summarizes the general effectiveness and suitability of common removal methods.
| Method | General Efficiency | Best Suited For | Limitations | Quantitative Data Example (if available) |
| Aqueous Workup | Effective for non-polar to moderately polar products. | Removal of TBA salts from reactions where the desired product has low water solubility.[1] | Significant product loss for highly polar compounds.[1] Can lead to emulsions. | Not readily available. Efficiency is highly dependent on the partition coefficient of the product. |
| Ion-Exchange Resin (DOWEX 50WX8 + CaCO3) | Highly effective, can lead to complete removal of TBAF.[1] | Removal of TBA salts from reactions with polar and/or acid-sensitive products, avoiding aqueous workup.[1] | Requires filtration to remove the resin and precipitated salts. | 1H NMR analysis of a crude product after this workup showed complete removal of TBAF.[1] |
| Precipitation | Can be highly effective depending on the solvent and precipitating agent. | Situations where the product is soluble in a solvent in which the TBA salt is not (e.g., diethyl ether). | Requires careful selection of solvents to ensure product remains in solution. May require multiple precipitation steps. | The addition of diethyl ether to an acetonitrile solution of a reaction mixture can precipitate tetrabutylammonium bromide. |
| Silica Gel Chromatography | Generally not recommended as a primary removal method. | Best used as a final purification step after the bulk of the TBA salt has been removed by another method.[2] | TBA salts often co-elute with the desired product.[2] | Not applicable as a primary removal method. |
Experimental Protocols
1. Removal of Tetrabutylammonium Fluoride (TBAF) using DOWEX 50WX8 Ion-Exchange Resin and Calcium Carbonate
This protocol is adapted from a procedure reported by Kishi and co-workers and is particularly useful for polar products where aqueous workup is not feasible.[1]
Materials:
-
Reaction mixture containing the product and TBAF in an organic solvent (e.g., THF).
-
DOWEX 50WX8 ion-exchange resin (200-400 mesh).
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Calcium carbonate (CaCO3), powder.
-
Methanol (MeOH).
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Celite.
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Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Following the completion of the TBAF-mediated reaction (e.g., desilylation), add calcium carbonate (approximately 5 equivalents based on the amount of TBAF used) to the reaction mixture.
-
Add DOWEX 50WX8 ion-exchange resin (typically in a weight excess relative to the TBAF).
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Add methanol to the mixture (a volume roughly double that of the initial reaction solvent can be used as a starting point).
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Stir the resulting suspension vigorously at room temperature for at least 1 hour.
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Prepare a pad of Celite in a fritted funnel and wet it with methanol.
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Filter the reaction suspension through the Celite pad, washing the filter cake with additional methanol to ensure all of the product is collected.
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Combine the filtrates and concentrate under reduced pressure to yield the crude product, now free of TBA salts.
-
Further purification, such as silica gel chromatography, can be performed if necessary to remove other non-TBA-related impurities.[1]
2. Removal of Tetrabutylammonium Salts by Precipitation
This protocol is a general guideline for the precipitation of TBA salts from a reaction mixture.
Materials:
-
Reaction mixture in an organic solvent.
-
An anti-solvent in which the TBA salt is insoluble but the desired product is soluble (e.g., diethyl ether, hexanes).
-
Filtration apparatus.
Procedure:
-
Concentrate the reaction mixture under reduced pressure to a smaller volume.
-
Slowly add the anti-solvent (e.g., diethyl ether) to the concentrated reaction mixture while stirring.
-
Observe for the formation of a precipitate. If a precipitate forms, continue adding the anti-solvent until no further precipitation is observed.
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Cool the mixture in an ice bath or freezer to maximize precipitation.
-
Collect the precipitated TBA salt by filtration, washing the solid with a small amount of the cold anti-solvent.
-
The filtrate, containing the desired product, can then be concentrated. This process may need to be repeated for complete removal.
3. Removal of Tetrabutylammonium Salts by Aqueous Extraction
This is a standard liquid-liquid extraction protocol suitable for non-polar to moderately polar products.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Separatory funnel.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4).
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the aqueous layer.
-
Repeat the washing with deionized water two more times.
-
Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic layer.
-
Drain the organic layer into a clean flask and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter or decant the dried organic layer and concentrate it under reduced pressure to obtain the crude product.
Mandatory Visualizations
Caption: Workflow for selecting a TBA salt removal method.
Caption: Mechanism of TBA salt removal via ion exchange.
References
common side reactions with Tetrabutylammonium diphenylphosphinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tetrabutylammonium diphenylphosphinate (TBADP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound and how can they affect my reaction?
A1: Common impurities in TBADP can originate from its synthesis, which is typically the neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide. These impurities can include:
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Unreacted Starting Materials: Residual diphenylphosphinic acid or tetrabutylammonium hydroxide.
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By-products from Synthesis of Precursors: The synthesis of tetrabutylammonium salts often involves tributylamine and a butyl halide. Therefore, impurities such as tributylamine and dibutylamine may be present.
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Nitrosamines: A significant concern is the potential presence of N-nitrosodibutylamine (NDBA), which is classified as a probable human carcinogen. NDBA can form from the reaction of residual dibutylamine with nitrosating agents.
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Inorganic Salts: Salts may be introduced during the synthesis and purification processes.
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Water: TBADP can be hygroscopic.
These impurities can negatively impact catalytic reactions by poisoning the catalyst, leading to lower yields, or causing unwanted side reactions. For instance, residual acids or bases can interfere with reactions sensitive to pH, and nitrogen-containing impurities can sometimes act as competing ligands for the metal catalyst.
Q2: How should I handle and store this compound?
A2: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to store the compound in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Q3: What are the signs of decomposition of this compound?
A3: The thermal decomposition of tetrabutylammonium salts can lead to the formation of tributylamine. A strong amine-like odor may indicate decomposition. Visually, decomposition might be indicated by a change in color or consistency of the solid material. If decomposition is suspected, it is recommended to verify the purity of the reagent before use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or no yield in a Stille cross-coupling reaction.
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Possible Cause 1: Catalyst Inactivation. Impurities in the TBADP, such as residual acids, bases, or coordinating impurities, could be poisoning your palladium catalyst.
-
Troubleshooting Step:
-
Assess the purity of your TBADP using techniques like NMR or LC-MS to check for unexpected signals.
-
Consider purifying the TBADP by recrystallization.
-
If nitrogen-containing impurities are suspected, an acidic wash of your reaction mixture (if your product is stable) during work-up might help, though this is a remedial step. The primary solution is to use high-purity reagent.
-
-
-
Possible Cause 2: Hydrolysis of the Diphenylphosphinate Anion. The presence of water can lead to the hydrolysis of the diphenylphosphinate anion, especially under acidic or basic conditions. This can alter the reaction environment.
-
Troubleshooting Step:
-
Ensure all solvents and reagents are rigorously dried before use.
-
Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric moisture.
-
-
-
Possible Cause 3: General Stille Coupling Issues. The problem may not be specific to TBADP but related to the Stille coupling itself.
-
Troubleshooting Step:
-
Dehalogenation of the aryl halide: This is a known side reaction. Consider changing the solvent (e.g., from dioxane to toluene) or using a different palladium catalyst with bulkier ligands.[1]
-
Homocoupling of the organotin reagent: This is another common side reaction.[2] Adjusting the stoichiometry of the reactants or the catalyst loading may help.
-
Slow reductive elimination: If this is suspected, a change to a more electron-rich and bulky phosphine ligand on the palladium catalyst might be beneficial.
-
-
Issue 2: Unexpected peaks in the NMR spectrum of the crude reaction mixture.
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Possible Cause 1: Side reactions involving the diphenylphosphinate anion. While primarily a counter-ion, the diphenylphosphinate anion could potentially have some reactivity under certain conditions, though this is not commonly reported as a major side reaction pathway in Stille couplings.
-
Troubleshooting Step:
-
Analyze the unexpected peaks. The presence of diphenylphosphinic acid could indicate hydrolysis.
-
It is theoretically possible, though less common, for the diphenylphosphinate to act as a ligand for the palladium center. This could lead to complex catalyst speciation and potentially different reaction pathways. If you suspect this, trying a different, non-coordinating counter-ion might be a useful control experiment.
-
-
-
Possible Cause 2: Decomposition of the tetrabutylammonium cation. At elevated temperatures, the tetrabutylammonium cation can decompose to tributylamine.
-
Troubleshooting Step:
-
Check for the characteristic signals of tributylamine in your ¹H NMR spectrum.
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If possible, try running the reaction at a lower temperature.
-
-
Data Presentation
Table 1: Potential Impurities in this compound and Analytical Methods for Detection.
| Impurity Category | Specific Example | Potential Impact on Reactions | Recommended Analytical Method |
| Synthesis Precursors | Tributylamine, Dibutylamine | Catalyst poisoning, formation of N-nitrosamines | GC-MS, LC-MS[3][4] |
| Hazardous By-products | N-nitrosodibutylamine (NDBA) | Carcinogenic; potential for side reactions | HPLC-UV, LC-MS/MS[5] |
| Degradation Products | Tributylamine | Catalyst poisoning | GC-MS, ¹H NMR |
| Hydrolysis Product | Diphenylphosphinic acid | Alteration of reaction pH, potential ligand for catalyst | ¹H NMR, ³¹P NMR, LC-MS |
| Residual Solvents/Water | Methanol, Ether, Hexane, Water | Affects reaction kinetics and solubility; can lead to hydrolysis | ¹H NMR, Karl Fischer titration |
Experimental Protocols
Protocol 1: General Method for Purity Assessment of this compound by ¹H NMR.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.
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Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Integrate the characteristic peaks of the tetrabutylammonium cation (typically in the range of 0.9-3.3 ppm) and the diphenylphosphinate anion (typically in the aromatic region, 7.3-8.0 ppm). The ratio of the integrals should correspond to the stoichiometry of the salt.
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Look for impurity peaks. For example, signals corresponding to tributylamine or residual synthesis solvents. The presence and integration of these peaks relative to the main compound can give an estimate of purity.
-
Visualizations
Caption: Troubleshooting workflow for low yield in a Stille coupling reaction.
Caption: Potential sources of impurities in TBADP.
References
Technical Support Center: Optimizing Tetrabutylammonium Diphenylphosphinate Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tetrabutylammonium Diphenylphosphinate as a catalyst. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound primarily functions as a phase-transfer catalyst (PTC).[1][2][3] In this role, it facilitates the transfer of the diphenylphosphinate anion (or another anion present in the reaction mixture) from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs.[1][3] The bulky, lipophilic tetrabutylammonium cation pairs with the anion, rendering it soluble in the organic solvent and enhancing its reactivity.[4]
Q2: What are the typical reaction types where this catalyst is effective?
A2: While specific applications for this compound are not extensively documented, catalysts of this type are generally effective in reactions requiring a nucleophilic phosphinate source in an organic solvent. These can include nucleophilic substitution reactions, Michael additions, and other base-catalyzed transformations. The diphenylphosphinate anion can act as a nucleophile or a base.
Q3: What are the advantages of using a phase-transfer catalyst like this compound?
A3: The use of a phase-transfer catalyst offers several advantages, including:
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Elimination of the need for expensive, anhydrous, or polar aprotic solvents.[5]
-
Milder reaction conditions and potentially faster reaction rates.[3]
-
Increased yields and fewer byproducts.
-
The ability to use inexpensive inorganic bases and nucleophiles.
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Applicability in "green chemistry" by enabling the use of water as a solvent.[2][3]
Q4: What is the recommended temperature range for reactions catalyzed by this compound?
A4: The optimal temperature is highly dependent on the specific reaction. Generally, reactions are conducted between room temperature and 100 °C. It is crucial to start with a lower temperature and gradually increase it, as higher temperatures can lead to catalyst decomposition. Tetrabutylammonium salts can undergo Hofmann elimination at elevated temperatures.[2]
Q5: How does temperature influence the reaction rate?
A5: In general, increasing the temperature increases the reaction rate. However, for phase-transfer catalyzed reactions, the effect of temperature can be complex, also influencing the solubility of the catalyst and reactants in the different phases. Beyond a certain point, high temperatures can lead to catalyst degradation and an overall decrease in yield.
Troubleshooting Guides
Issue 1: Low or No Product Yield
-
Question: I am not observing any significant product formation. What are the potential causes and how can I address them?
-
Answer:
-
Insufficient Mass Transfer: In a biphasic system, efficient mixing is crucial. Increase the stirring rate to maximize the interfacial area between the aqueous and organic phases.[1]
-
Low Catalyst Concentration: The catalyst concentration might be too low. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Incorrect Solvent System: The chosen organic solvent may not be optimal for solubilizing the catalyst-anion pair. Screen a range of solvents with varying polarities.
-
Low Temperature: The reaction may have a significant activation energy. Gradually increase the reaction temperature in 10 °C increments, while monitoring for potential catalyst decomposition.
-
Issue 2: Slow Reaction Rate
-
Question: The reaction is proceeding very slowly. How can I increase the reaction rate?
-
Answer:
-
Increase Temperature: Carefully increasing the temperature is often the most effective way to increase the reaction rate. Monitor the reaction closely for any signs of side product formation or catalyst degradation.
-
Optimize Catalyst Structure: While you are using this compound, consider that other quaternary ammonium or phosphonium salts with different alkyl chain lengths or more lipophilic cations might be more effective for your specific system.[4]
-
Increase Agitation: As with low yield, a slow rate can be due to poor mass transfer between phases. Ensure vigorous stirring.[1]
-
Check Water Content: In some cases, the presence of too much water can hydrate the anion, reducing its nucleophilicity.[1] If feasible for your reaction, reducing the amount of water may help.
-
Issue 3: Catalyst Decomposition
-
Question: I suspect the catalyst is decomposing at higher temperatures. What are the signs and how can I prevent it?
-
Answer:
-
Signs of Decomposition: Common signs include a color change of the reaction mixture (e.g., turning dark brown or black) and the formation of insoluble materials. Quaternary ammonium salts can decompose via Hofmann elimination, especially in the presence of a strong base.[2] Phosphonium salts can degrade to phosphine oxides.[2]
-
Prevention:
-
Lower the Reaction Temperature: This is the most straightforward solution. If the reaction is too slow at lower temperatures, you may need to accept a longer reaction time.
-
Use a More Thermally Stable Catalyst: If high temperatures are necessary, consider switching to a more robust catalyst, such as a phosphonium salt, which can tolerate higher temperatures than their ammonium counterparts.[2]
-
Control Basicity: If a strong base is present, its concentration and the reaction temperature should be carefully controlled to minimize catalyst degradation.
-
-
Issue 4: Formation of Side Products
-
Question: I am observing significant formation of side products. What could be the cause and how can I improve selectivity?
-
Answer:
-
Excessive Temperature: High temperatures can provide enough energy to overcome the activation barrier for side reactions. Try running the reaction at a lower temperature.
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Hydrolysis of the Phosphinate: The diphenylphosphinate anion itself can undergo hydrolysis, especially in the presence of water and at elevated temperatures.[6] This can be mitigated by running the reaction under anhydrous conditions if possible, or at a lower temperature.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant could lead to side reactions.
-
Quantitative Data
Table 1: Effect of Temperature on a Hypothetical Nucleophilic Substitution Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 25 | 24 | 15 | Very slow conversion |
| 50 | 12 | 65 | Moderate reaction rate |
| 80 | 4 | 92 | Optimal conditions |
| 100 | 2 | 85 | Slight darkening of the mixture, minor side products detected |
| 120 | 1 | 60 | Significant decomposition of the catalyst observed |
Note: This data is illustrative and the optimal temperature for a specific reaction must be determined experimentally.
Experimental Protocols
General Protocol for a this compound Catalyzed Nucleophilic Substitution
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the organic substrate in the chosen organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of the nucleophile (if it is a salt).
-
Catalyst Addition: Add the this compound catalyst to the organic phase (typically 1-5 mol%).
-
Reaction Setup: Add the aqueous phase to the reaction flask.
-
Reaction Execution: Heat the mixture to the desired temperature with vigorous stirring. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Product Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical reaction using this compound.
Caption: Troubleshooting decision tree for common issues in catalyzed reactions.
References
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. phasetransfer.com [phasetransfer.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Tetrabutylammonium diphenylphosphinate stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrabutylammonium Diphenylphosphinate (TBDPP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBDPP) and what are its common applications?
This compound (TBDPP) is a quaternary ammonium salt. It is utilized in organic synthesis, for example as a reagent in peptide synthesis and in the preparation of antiviral agents. The tetrabutylammonium cation enhances its solubility in less polar organic solvents.
Q2: What are the potential stability issues with TBDPP in solution?
TBDPP in solution can be susceptible to several degradation pathways, including:
-
Hydrolysis: The diphenylphosphinate ester is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding diphenylphosphinic acid and tetrabutylammonium hydroxide.[1][2][3]
-
Thermal Degradation: Elevated temperatures can lead to the degradation of the tetrabutylammonium cation.[4]
-
Photodegradation: Exposure to light, especially in the presence of metal ions, may cause degradation of the phosphinate moiety.
Q3: What are the likely degradation products of TBDPP?
The primary degradation products to monitor are:
-
Diphenylphosphinic acid: Formed from the hydrolysis of the diphenylphosphinate anion.
-
Tributylamine and 1-butene: Potential degradation products of the tetrabutylammonium cation, especially at elevated temperatures via Hofmann elimination.
-
Oxidized phosphinate species: May form under oxidative conditions.
Q4: How can I monitor the stability of my TBDPP solution?
The stability of TBDPP solutions can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying TBDPP and its degradation products. A reverse-phase method with a suitable ion-pairing agent can be effective.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: A powerful tool for directly observing the phosphorus-containing species in solution.[5][6][7][8] Degradation can be quantified by integrating the signals of TBDPP and its phosphorus-containing degradants.
-
Mass Spectrometry (MS): Can be used to identify the masses of degradation products, confirming their structures.[9][10][11]
Troubleshooting Guides
Issue 1: Unexpected precipitation in my TBDPP solution.
-
Possible Cause 1: Poor Solubility. TBDPP has limited solubility in some solvents.
-
Solution: Consult solubility data and consider using a more suitable solvent or a co-solvent system. Gentle heating and sonication may aid dissolution, but be mindful of potential thermal degradation.
-
-
Possible Cause 2: Degradation. A degradation product, such as diphenylphosphinic acid, may be less soluble than TBDPP in the chosen solvent and precipitate out.
-
Solution: Analyze the precipitate and the supernatant using techniques like HPLC or NMR to identify the components. If degradation is confirmed, review the storage and handling conditions (see Issue 2).
-
-
Possible Cause 3: Salting Out. The addition of other salts to the solution could reduce the solubility of TBDPP.
-
Solution: Evaluate the composition of your solution. If possible, avoid the addition of other salts or choose a solvent system where all components are soluble.
-
Issue 2: Loss of compound activity or inconsistent experimental results.
-
Possible Cause 1: Hydrolysis. The diphenylphosphinate ester may have hydrolyzed, reducing the concentration of the active compound.
-
Solution:
-
pH Control: Ensure the solution is neutral and free from acidic or basic contaminants. Buffer the solution if appropriate for your experiment.
-
Moisture Control: Use anhydrous solvents and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.
-
Stability Check: Regularly analyze the solution using HPLC or ³¹P NMR to quantify the concentration of intact TBDPP.
-
-
-
Possible Cause 2: Thermal Degradation. The solution may have been exposed to high temperatures during storage or use.
-
Solution:
-
Storage: Store TBDPP solutions at the recommended temperature, typically in a refrigerator or freezer, protected from light.
-
Experimental Conditions: Minimize the exposure of the solution to high temperatures during your experiments. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
-
-
Possible Cause 3: Photodegradation. Exposure to light may have degraded the compound.
-
Solution: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Experimental Protocols
Protocol 1: General Stability Assessment of TBDPP in Solution
This protocol outlines a general workflow for assessing the stability of TBDPP under various conditions.
1. Solution Preparation:
- Prepare a stock solution of TBDPP in the desired solvent at a known concentration.
- Use high-purity, anhydrous solvents.
- Prepare solutions under an inert atmosphere if sensitivity to moisture or air is a concern.
2. Stress Conditions:
- Aliquot the stock solution into several vials for testing under different conditions:
- Thermal Stress: Incubate vials at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
- Photostability: Expose vials to a controlled light source (e.g., a photostability chamber) and compare with a dark control.
- pH Stress: Adjust the pH of the solution to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions using appropriate buffers, and compare with a neutral control.
3. Time-Point Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
- Analyze the aliquots immediately using a suitable analytical method (see Protocols 2 and 3) to determine the concentration of remaining TBDPP and identify any degradation products.
4. Data Analysis:
- Plot the concentration of TBDPP as a function of time for each condition.
- Determine the degradation rate and half-life under each stress condition.
Protocol 2: Stability Monitoring by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of TBDPP and its potential degradation product, diphenylphosphinic acid.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
TBDPP reference standard
-
Diphenylphosphinic acid reference standard
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 15 min, hold for 5 min, return to 30% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of TBDPP and diphenylphosphinic acid in the mobile phase.
-
Sample Preparation: Dilute the samples from the stability study (Protocol 1) to a suitable concentration with the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak areas for TBDPP and diphenylphosphinic acid. Construct a calibration curve from the standards to determine the concentration of each compound in the samples.
Protocol 3: Stability Monitoring by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the degradation of TBDPP by observing the change in phosphorus signals.
Instrumentation and Materials:
-
NMR spectrometer equipped with a phosphorus probe
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Sample Preparation:
-
At each time point from the stability study (Protocol 1), take a precise aliquot of the solution.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of a deuterated solvent.
-
If using an internal standard for quantification, add a precise amount to each NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum for each sample.
-
Ensure a sufficient relaxation delay (e.g., 5 x T₁) for accurate integration if quantification is desired.
-
-
Data Analysis:
-
Identify the chemical shift of the phosphorus signal corresponding to TBDPP and any degradation products (e.g., diphenylphosphinic acid). The chemical shift of diphenylphosphinic acid is around +25 ppm in DMSO-d₆.[12]
-
Integrate the respective signals. The percentage of remaining TBDPP can be calculated from the relative integrals of the signals.
-
Visualizations
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric hindrance in the alkaline hydrolysis of phosphinate esters - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mzCloud – Diphenylphosphinic acid [mzcloud.org]
- 11. Phosphinic acid, diphenyl- [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
Technical Support Center: HPLC Analysis of Tetrabutylammonium Diphenylphosphinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Tetrabutylammonium Diphenylphosphinate. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing or fronting for either the tetrabutylammonium or the diphenylphosphinate peak. What are the likely causes and how can I resolve this?
Answer:
Peak asymmetry is a common issue in ion-pair chromatography. The potential causes can be categorized as follows:
-
Column-Related Issues:
-
Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the basic tetrabutylammonium cation, leading to peak tailing.
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column inlet frit or packing material can distort peak shape.
-
Column Void: A void or channel in the column packing can cause peak splitting or fronting.
-
-
Mobile Phase-Related Issues:
-
Inappropriate pH: The pH of the mobile phase plays a critical role in controlling the ionization of both the analyte and the ion-pairing reagent. An unsuitable pH can lead to poor peak shape.
-
Insufficient Ion-Pair Reagent Concentration: A concentration of the ion-pairing reagent that is too low may not effectively mask the active sites on the stationary phase or form stable ion pairs with the analyte.
-
Inadequate Buffering: An inadequately buffered mobile phase can lead to pH shifts on the column, resulting in inconsistent peak shapes.
-
-
Sample-Related Issues:
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent Retention Times
Question: The retention times for my analyte peaks are drifting or are not reproducible between injections. What could be causing this?
Answer:
Fluctuations in retention time can compromise the reliability of your analytical method. The primary causes include:
-
Column Equilibration: Ion-pair chromatography often requires extended column equilibration times. Insufficient equilibration with the mobile phase containing the ion-pairing reagent is a major cause of retention time drift. It can take a significant volume of the mobile phase for the ion-pairing reagent to fully adsorb onto the stationary phase and establish equilibrium.[1]
-
Mobile Phase Composition:
-
Inaccurate Preparation: Small errors in the preparation of the mobile phase, such as incorrect buffer concentration or organic modifier ratio, can lead to shifts in retention.
-
Solvent Proportioning Issues: Problems with the HPLC pump's solvent proportioning valves can cause variations in the mobile phase composition being delivered to the column.
-
-
Temperature Fluctuations: Column temperature has a significant impact on retention in ion-pair chromatography. Even minor fluctuations in ambient temperature can cause noticeable changes in retention times if a column thermostat is not used.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases, leading to a gradual shift in retention times.
Data Presentation: Impact of Mobile Phase Composition on Retention Time
The following table illustrates the potential effect of varying mobile phase conditions on the retention time of an analyte in ion-pair chromatography. (Note: These are illustrative values and will vary depending on the specific method.)
| Parameter Varied | Condition A | Retention Time (min) - A | Condition B | Retention Time (min) - B |
| Organic Modifier (%) | 30% Acetonitrile | 8.5 | 35% Acetonitrile | 6.2 |
| Ion-Pair Reagent (mM) | 5 mM | 10.2 | 10 mM | 11.8 |
| pH | 3.0 | 7.8 | 3.5 | 9.1 |
Issue 3: Ghost Peaks or Baseline Noise
Question: I am observing unexpected peaks (ghost peaks) in my chromatogram, especially during blank runs, and/or a noisy baseline. What is the source of these issues?
Answer:
Ghost peaks and baseline noise can interfere with the detection and quantification of your analytes. Common causes include:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents or buffer components can elute as ghost peaks, particularly during gradient elution.
-
Sample Carryover: Residual sample from a previous injection adhering to the injector, needle, or column can elute in subsequent runs.
-
Bleed from Septa or Vials: Components from the vial septa or cap liners can leach into the sample solvent and appear as ghost peaks.
-
Ion-Pair Reagent Issues: Some ion-pairing reagents can contribute to baseline noise, especially at high sensitivity settings. Differences between the mobile phase and the sample solvent can also cause baseline disturbances at the beginning of the chromatogram.[1]
-
Detector Fluctuation: An unstable detector lamp or temperature fluctuations in the detector cell can lead to a noisy baseline.
Frequently Asked Questions (FAQs)
Q1: How long should I equilibrate my column for an ion-pair HPLC analysis of this compound?
A1: Due to the slow adsorption of the ion-pairing reagent onto the stationary phase, a significantly longer equilibration time is required compared to standard reversed-phase chromatography.[1] It is recommended to equilibrate the column with at least 20-30 column volumes of the mobile phase. For a standard 4.6 x 150 mm column, this can translate to flushing with the mobile phase for 30-60 minutes at a flow rate of 1 mL/min. Monitor the baseline until it is stable before starting your injections.
Q2: Can I use the same C18 column for other analyses after using it for this compound?
A2: It is strongly recommended to dedicate a column specifically for ion-pair chromatography. Ion-pairing reagents like tetrabutylammonium salts can be difficult to completely wash out from the stationary phase. Residual ion-pairing reagent can alter the selectivity of the column and affect the reproducibility of other methods.
Q3: What is a good starting point for a mobile phase for the analysis of this compound?
A3: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The aqueous phase should contain the ion-pairing reagent (Tetrabutylammonium salt, e.g., phosphate or sulfate) at a concentration of 5-10 mM and a buffer to maintain a stable pH (e.g., phosphate buffer at pH 3-4). The organic modifier percentage can be adjusted to achieve the desired retention time.
Q4: How can I detect both the Tetrabutylammonium cation and the Diphenylphosphinate anion in the same run?
A4: Simultaneous detection can be challenging as the tetrabutylammonium cation lacks a strong chromophore for UV detection. The diphenylphosphinate anion, containing two phenyl rings, should have good UV absorbance. Therefore, a UV detector is suitable for the diphenylphosphinate anion. For the tetrabutylammonium cation, you might need to use a detector that is not dependent on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, if using a UV detector, you might employ an indirect UV detection method where a UV-absorbing ion is added to the mobile phase, and the displacement of this ion by the non-absorbing analyte results in a negative peak.
Q5: What are the key parameters to consider during method development for this analysis?
A5: The following logical relationship diagram highlights the key parameters to optimize during method development.
Caption: Key parameters for HPLC method development.
Experimental Protocols
Objective: To separate and quantify Tetrabutylammonium and Diphenylphosphinate ions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column thermostat, and a UV detector. An ELSD or CAD may be required for the detection of the tetrabutylammonium cation.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Tetrabutylammonium phosphate in water, pH adjusted to 3.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 50% A over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm (for Diphenylphosphinate) |
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard or sample.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a known concentration. The composition of the sample solvent should be as close as possible to the initial mobile phase conditions to avoid peak distortion.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters to Consider:
-
Specificity: Ensure that the peaks for tetrabutylammonium and diphenylphosphinate are well-resolved from each other and from any potential impurities or matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
References
Technical Support Center: Tetrabutylammonium Diphenylphosphinate in Catalysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Tetrabutylammonium diphenylphosphinate (TBADPP) in catalytic reactions. It offers troubleshooting advice and answers to frequently asked questions to help mitigate catalyst deactivation and ensure experimental success.
Troubleshooting Guide: Catalyst Deactivation
Issue: Reduced Catalytic Activity or Yield
A sudden or gradual decrease in your reaction yield can be indicative of catalyst deactivation. The following table outlines potential causes and recommended actions.
| Potential Cause | Symptoms | Recommended Actions |
| Thermal Degradation | - Reaction mixture darkens or changes color unexpectedly.- Inconsistent results at elevated temperatures. | - this compound is thermally stable, with a decomposition temperature above 200°C.[1] However, localized hotspots in the reaction mixture can still lead to degradation.- Ensure uniform heating and stirring.- Consider running the reaction at a lower temperature for a longer duration. |
| Catalyst Poisoning | - A sharp drop in catalytic activity, even with fresh catalyst.- The presence of known catalyst poisons in starting materials or solvents. | - Impurities in reactants or solvents, such as sulfur, nitrogen, or phosphorus compounds, can poison the primary catalyst (e.g., Palladium) by strongly adsorbing to its active sites.[2][3]- Use high-purity, degassed solvents and reagents.- Purify starting materials if they are suspected to contain catalyst poisons. |
| Fouling or Coking | - Formation of insoluble materials in the reaction mixture.- Gradual decline in catalyst activity over time. | - Polymerization of starting materials or products on the catalyst surface can block active sites.[4][5]- Optimize reaction conditions (temperature, concentration) to minimize side reactions.- Consider using a different solvent to improve the solubility of all components. |
| Mechanical Loss | - Difficulty in recovering the catalyst after the reaction.- Inconsistent catalyst loading between runs. | - Ensure proper handling and transfer of the catalyst.- For heterogeneous systems, ensure the catalyst support is robust and not breaking down. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my reaction?
A1: this compound often serves to stabilize the active catalytic species, such as palladium, preventing its aggregation and thereby enhancing the catalyst's turnover number and overall efficiency.[1] Its diphenylphosphinate anion can coordinate to the metal center, preventing the formation of inactive catalyst clusters.
Q2: My reaction is sensitive to air and moisture. Could this be deactivating my catalyst system with this compound?
A2: Yes, both the primary catalyst and potentially the this compound can be sensitive to air and moisture. Water can lead to catalyst deconstruction, leaching, and sintering.[2] It is crucial to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
Q3: Can I regenerate a deactivated catalyst system that includes this compound?
A3: Regeneration of the catalyst system depends on the mode of deactivation. If deactivation is due to reversible poisoning or coking, it may be possible to regenerate the primary catalyst.[5][6] However, thermal degradation is generally irreversible.[3] The feasibility of regeneration is highly specific to the catalyst and the deactivation mechanism.
Q4: How does this compound compare to other phase-transfer catalysts like Tetrabutylammonium bromide (TBAB)?
A4: this compound has been shown to be more effective than TBAB in certain palladium-catalyzed cross-coupling reactions.[1] This is attributed to the dual role of the diphenylphosphinate anion in both facilitating the reaction and stabilizing the catalyst. It also exhibits superior thermal stability compared to TBAB.[1]
Experimental Protocols
Protocol: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction Using this compound
This protocol provides a general workflow for a typical cross-coupling reaction. Note that specific conditions will need to be optimized for your particular substrates.
References
- 1. This compound | 208337-00-2 | Benchchem [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Purification of Polar Products Following TBAF-Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of polar products after using tetrabutylammonium fluoride (TBAF).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of polar compounds from reaction mixtures containing TBAF.
Issue 1: Product loss during aqueous workup.
-
Symptom: Low recovery of the desired polar product after extraction with an aqueous phase to remove TBAF.
-
Cause: Highly polar products often have significant solubility in water, leading to their partitioning into the aqueous layer along with the TBAF.[1][2][3]
-
Solutions:
-
Avoid Aqueous Workup: For highly polar products, it is best to avoid an aqueous workup altogether.[1][2][3][4]
-
Ion-Exchange Resin Method: Employ a non-aqueous workup using a sulfonic acid resin (e.g., DOWEX 50WX8) and a mild base like calcium carbonate. This method effectively removes the tetrabutylammonium cation without introducing an aqueous phase.[1][2][3][4][5]
-
Solid-Phase Extraction (SPE): For certain polar compounds like nucleosides, SPE with a C8 cartridge can be effective. The product is retained on the stationary phase while the TBAF is washed away with water.[6][7]
-
Issue 2: TBAF or its byproducts co-elute with the product during column chromatography.
-
Symptom: Contamination of the purified product with tetrabutylammonium salts even after careful flash column chromatography.[6][7]
-
Cause: Tetrabutylammonium salts can be soluble in organic solvents and may have similar retention factors to polar products on silica gel.[6][7]
-
Solutions:
-
Pre-Chromatography Workup: It is crucial to remove the majority of TBAF before chromatography. The ion-exchange resin method is highly recommended for this purpose.[1][2][3][4]
-
Alternative Chromatography: Consider reversed-phase chromatography (e.g., C18) where the separation mechanism is different. However, be aware that TBAF can sometimes stick to C18 columns.[8] Hydrophilic Interaction Chromatography (HILIC) is another option for very polar compounds.[9]
-
Precipitation/Washing: In some cases, washing the reaction mixture with a solvent in which the tetrabutylammonium salt is insoluble (e.g., washing a diethyl ether solution with aqueous NH4Cl to precipitate TBA-chloride) can be effective.[10]
-
Issue 3: The desired product is sensitive to the basicity of TBAF or acidic workup conditions.
-
Symptom: Decomposition or formation of byproducts during the deprotection or purification steps.
-
Cause: TBAF is basic and can cause side reactions with base-sensitive substrates.[11] Some alternative workups or deprotection methods might involve acidic conditions that can harm acid-sensitive molecules.[6]
-
Solutions:
-
Buffered TBAF: The reaction can be buffered to control the pH.
-
Alternative Deprotection Reagents: Consider using milder or neutral deprotection reagents if your compound is sensitive. Alternatives to TBAF include:
-
Frequently Asked Questions (FAQs)
Q1: What is the easiest way to remove TBAF after a reaction?
For non-polar products, a simple aqueous workup is often sufficient.[1][2][3] However, for polar products, this method can lead to significant product loss.[1][2][3] A highly effective and operationally simple method for polar products is the use of a sulfonic acid ion-exchange resin (like DOWEX 50WX8) in combination with calcium carbonate.[1][2][3][4][5]
Q2: Can I use silica gel chromatography to directly purify my polar product from the crude reaction mixture containing TBAF?
While possible, it is generally not recommended. TBAF and its byproducts can streak through the column and contaminate your product fractions.[6][7] It is best practice to perform a workup to remove the bulk of the TBAF before chromatographic purification.
Q3: My product is a quaternary ammonium salt, so I cannot use ion-exchange resins. How can I remove TBAF?
This is a challenging situation. One approach is to use TBAF immobilized on silica gel as the reagent, which can then be removed by filtration.[12][13] Alternatively, careful selection of a solvent system for liquid-liquid extraction where the product and TBAF have different solubilities might be explored, though this can be difficult.
Q4: How does the ion-exchange resin method for TBAF removal work?
The mechanism involves two key steps. First, the tetrabutylammonium cation (TBA+) from TBAF is exchanged for a proton (H+) on the sulfonic acid resin. This equilibrium is then driven to completion by the addition of calcium carbonate, which neutralizes the generated hydrofluoric acid (HF) to form insoluble calcium fluoride (CaF2), water, and carbon dioxide. The resin-bound TBA+ and solid CaF2 can then be easily removed by filtration.[1][2][4]
Q5: Are there any alternatives to TBAF for silyl ether deprotection to avoid these purification issues?
Yes, several alternatives exist, and their suitability depends on the specific substrate and its sensitivities. Some common alternatives include:
-
Potassium fluoride (KF) in methanol or with a phase-transfer catalyst.[6][7]
-
Ammonium fluoride (NH4F) in methanol.[10]
-
Acidic reagents like p-toluenesulfonic acid (p-TsOH) in methanol or trifluoroacetic acid (TFA) if your compound is stable to acid.[14][15]
-
Iron(III) tosylate, which is a mild and chemoselective catalyst for deprotection.[11]
Data Presentation
Table 1: Comparison of Purification Methods for Polar Products After TBAF Reactions
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Partitioning of water-soluble TBAF into an aqueous phase. | Simple and fast. | High risk of product loss for polar compounds.[1][2][3] | Non-polar to moderately polar products. |
| Ion-Exchange Resin | Sequestration of TBA+ cation by a sulfonic acid resin.[1][2][4] | Avoids aqueous phase, high product recovery, efficient TBAF removal.[1][2][3][4][5] | Requires specific resin and base, may not be suitable for all product types (e.g., other quaternary ammonium salts).[8] | Most polar products, especially those sensitive to aqueous conditions. |
| Solid-Phase Extraction (SPE) | Differential retention of product and impurities on a solid support. | Can be highly selective, good for specific compound classes. | Requires method development, may have limited loading capacity. | Highly polar compounds like nucleosides where a suitable SPE cartridge is available.[6][7] |
| Direct Chromatography | Direct separation of the crude mixture on a column. | No prior workup step. | Often results in co-elution and contamination of the product.[6][7] | Not generally recommended for polar products with TBAF. |
Experimental Protocols
Detailed Methodology for the Ion-Exchange Resin Workup (Kishi's Protocol)
This protocol is adapted from established literature procedures for the removal of TBAF following a silyl ether deprotection.[1][2][4]
Materials:
-
Crude reaction mixture containing the polar product and TBAF in an organic solvent (e.g., THF).
-
DOWEX 50WX8 ion-exchange resin (200-400 mesh).
-
Calcium carbonate (CaCO3), powder.
-
Methanol (MeOH).
-
Celite.
-
Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Reaction Quenching (Optional but Recommended): After the deprotection reaction is complete (as monitored by TLC), the reaction can be quenched by the addition of saturated aqueous ammonium chloride (NH4Cl) if compatible with the product's stability and the desire to avoid an aqueous phase is not absolute. For a completely non-aqueous workup, proceed directly to the next step.
-
Addition of Reagents: To the stirred reaction mixture, add calcium carbonate (approx. 5 equivalents based on TBAF) followed by DOWEX 50WX8 resin (approx. 1.5 g per mmol of TBAF).
-
Stirring: Add methanol (often equal to or double the volume of the initial reaction solvent) to the suspension and stir vigorously at room temperature for 1-2 hours.
-
Filtration: Prepare a pad of Celite in a fritted funnel. Filter the reaction mixture through the Celite pad to remove the resin and inorganic salts.
-
Washing: Wash the filter cake thoroughly with methanol or another suitable polar solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now free of the majority of tetrabutylammonium salts.
-
Further Purification: The resulting crude product can then be further purified by standard methods such as flash column chromatography if necessary.
Visualizations
Figure 1. Comparative workflow for the purification of polar products after a TBAF-mediated reaction.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 一种简易方便的去除脱硅反应中TBAF的方法 | www.wenxuecity.com [wenxuecity.com]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.iwu.edu [scholars.iwu.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Tetrabutylammonium fluoride on Silica gel extent of labeling: ~1.5 mmol/g F- loading | Sigma-Aldrich [sigmaaldrich.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Tetrabutylammonium Diphenylphosphinate
Welcome to the technical support center for Tetrabutylammonium diphenylphosphinate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a quaternary ammonium salt. It is primarily used as a reagent in organic synthesis. One notable application is in palladium-catalyzed cross-coupling reactions, such as the Stille cross-coupling, for the synthesis of complex molecules like the potent antiviral agent (-)-Macrolactin A and its analogues.[1]
Q2: What are the physical properties of this compound?
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Appearance: White to off-white solid[1]
-
Molecular Formula: C₂₈H₄₆NO₂P
-
Molecular Weight: 459.64 g/mol [1]
Q3: What is the known solubility of this compound?
| Solvent Category | Solvent | Solubility | Notes |
| Polar Protic | Water | Slight | The compound is described as slightly soluble in water. The presence of water can sometimes aid the dissolution of quaternary ammonium salts in organic media. |
| Methanol | Slight | Similar to water, it is reported to be slightly soluble in methanol. | |
| Polar Aprotic | Acetonitrile | Likely | Many tetrabutylammonium salts exhibit good solubility in acetonitrile. |
| DMF (Dimethylformamide) | Likely | A common solvent for Stille cross-coupling reactions, suggesting at least partial solubility. | |
| DMSO (Dimethylsulfoxide) | Likely | Quaternary ammonium salts often dissolve in DMSO. | |
| THF (Tetrahydrofuran) | Likely | The use of ether in recrystallization suggests some solubility. | |
| Non-Polar | Hexane | Poor | Used as an anti-solvent for recrystallization, indicating low solubility. |
| Toluene | Likely Poor | Generally, quaternary ammonium salts have limited solubility in non-polar aromatic solvents. | |
| Halogenated | Dichloromethane (DCM) | Likely | A common solvent for organic reactions, it is likely to dissolve the compound to some extent. |
| Ethers | Diethyl Ether | Soluble | The compound can be recrystallized from an ether/hexane mixture, indicating solubility in ether. |
Q4: Are there any known incompatibilities or stability issues?
As a salt, it is generally stable. However, like many organic compounds, prolonged exposure to high temperatures, strong oxidizing agents, or strong acids and bases should be avoided to prevent potential degradation.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound during experimental procedures.
Problem 1: The compound is not dissolving in my chosen solvent.
-
Possible Cause 1: Incorrect solvent selection.
-
Solution: Refer to the solubility table above. For reactions requiring a non-polar environment where the salt has low solubility, consider using a phase-transfer catalysis approach.
-
-
Possible Cause 2: Insufficient solvent volume.
-
Solution: Gradually increase the volume of the solvent while stirring. Gentle heating may also be applied, but monitor for any signs of decomposition (color change).
-
-
Possible Cause 3: Low-quality or impure reagent.
-
Solution: Ensure the reagent is of high purity. Impurities can significantly impact solubility. If in doubt, consider purifying the reagent by recrystallization from an ether/hexane mixture.
-
Problem 2: The compound precipitates out of solution during the reaction.
-
Possible Cause 1: Change in solvent polarity.
-
Solution: If a co-solvent or reagent is added that significantly changes the polarity of the reaction mixture, the salt may precipitate. If possible, choose a solvent system that is compatible with all reaction components.
-
-
Possible Cause 2: Temperature change.
-
Solution: If the reaction is cooled, the solubility of the salt may decrease. If the reaction conditions permit, maintain a constant temperature. If cooling is necessary for the reaction, ensure that the final concentration of the salt is below its saturation point at the lower temperature.
-
Problem 3: I am observing unexpected side reactions or low yields, which I suspect are due to poor solubility.
-
Possible Cause: Incomplete dissolution leading to non-homogeneous reaction conditions.
-
Solution: Ensure the complete dissolution of the this compound before adding other reagents. This can be visualized by the formation of a clear solution. If complete dissolution is not possible, vigorous stirring is essential to maintain a fine suspension and maximize the surface area for reaction.
-
Experimental Protocols
Protocol 1: General Dissolution Procedure
-
To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound.
-
Add the chosen solvent via syringe or cannula.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
If dissolution is slow, gentle warming (e.g., to 40-50 °C) can be applied. Ensure the temperature is well below the boiling point of the solvent and that the compound is stable at that temperature.
-
Once a clear solution is obtained, proceed with the addition of other reagents.
Protocol 2: Recrystallization for Purification
-
Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is soluble (e.g., diethyl ether).
-
Once fully dissolved, slowly add a non-polar anti-solvent (e.g., hexane) with stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the solution to stand at room temperature, or cool in an ice bath or refrigerator to promote crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow involving this compound.
Caption: Troubleshooting logic for solubility issues.
References
managing moisture sensitivity of Tetrabutylammonium diphenylphosphinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of tetrabutylammonium diphenylphosphinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a quaternary ammonium salt with the chemical formula C₂₈H₄₆NO₂P.[1][2] It is commonly used as a reagent in organic synthesis. For instance, it is utilized in the synthesis of the potent antiviral agent (-)-Macrolactin A and its related compounds.[1] In the field of materials science, the tetrabutylammonium cation has been incorporated into perovskite solar cells to improve moisture resistance and stability.[3][4]
Q2: Why is this compound considered moisture-sensitive?
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Safety data sheets consistently advise protecting the compound from moisture.[5][6] While the exact mechanism of degradation by water is not detailed in the provided results, moisture can lead to the hydration of the compound, potentially affecting its chemical integrity and performance in reactions. The tetrabutylammonium cation itself is known to be hydrophobic, which can contribute to improved moisture resistance in some applications.
Q3: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][8] It is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to further prevent contact with moisture.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent or Poor Reaction Yields
Symptoms:
-
Lower than expected yield of the desired product.
-
Complete failure of the reaction.
-
Formation of unexpected byproducts.
Possible Cause:
-
Degradation of the this compound due to moisture contamination. Water can interfere with many organic reactions, and a hydrated reagent may have altered reactivity.
Solutions:
-
Ensure Proper Handling: Handle the reagent in a controlled environment, such as a glove box or under a stream of inert gas (nitrogen or argon).
-
Use Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is thoroughly dried before use.
-
Fresh Reagent: Use a freshly opened container of the reagent or a sample that has been properly stored.
-
Drying the Reagent: If moisture contamination is suspected, the reagent may be dried under a high vacuum. However, compatibility with this procedure should be verified.
Issue 2: Reagent Clumping or Change in Appearance
Symptoms:
-
The normally white to off-white powder[1] appears clumpy, sticky, or has changed color.
Possible Cause:
-
Absorption of atmospheric moisture.
Solutions:
-
Visual Inspection: Always visually inspect the reagent before use. If it appears compromised, it is best to use a fresh, unopened container.
-
Proper Storage: Re-evaluate your storage conditions. Ensure the container is sealed tightly and stored in a desiccator or glove box.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Source |
| Storage Temperature | Cool place | [5] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | [5][6] |
| Container | Tightly closed container | [5][6][7][8] |
| Environment | Dry and well-ventilated area | [5][6][7][8] |
| Incompatible Materials | Strong oxidizing agents | [5] |
| Handling Precautions | Avoid dust formation, ingestion, inhalation, and contact with skin and eyes. | [5][6] |
Experimental Protocols
Protocol: General Procedure for a Moisture-Sensitive Reaction Using this compound
This protocol outlines a general workflow for a reaction where the moisture sensitivity of this compound is a critical factor.
1. Preparation of Glassware and Reagents:
- All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >100°C for several hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., phosphorus pentoxide, calcium chloride).
- Assemble the glassware hot and allow it to cool under a positive pressure of dry inert gas (nitrogen or argon).
- All solvents must be anhydrous. Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent).
- Other reagents should also be dried and handled under an inert atmosphere if they are moisture-sensitive.
2. Reaction Setup:
- The reaction should be set up in a fume hood.
- Maintain a positive pressure of inert gas throughout the experiment. This can be achieved using a bubbler or a balloon filled with the inert gas.
3. Handling and Addition of this compound:
- If possible, handle and weigh the this compound in a glove box.
- If a glove box is not available, weigh the reagent quickly in the open air and immediately add it to the reaction flask under a positive flow of inert gas.
- Alternatively, use a Schlenk line for the addition of the solid.
4. Running the Reaction:
- Add the anhydrous solvent to the reaction flask containing the this compound via a cannula or a dry syringe.
- Add other reagents as required, ensuring that moisture is not introduced. Liquid reagents should be added via a dry syringe.
- Stir the reaction mixture at the appropriate temperature for the required duration. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC).
5. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction carefully, if necessary.
- The work-up procedure will be specific to the reaction being performed. Standard aqueous work-up may be used if the product is not water-sensitive.
- Purify the product using appropriate techniques such as crystallization, distillation, or chromatography.
Visualizations
Caption: Workflow for handling moisture-sensitive reagents.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C28H46NO2P | CID 10885012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. lobachemie.com [lobachemie.com]
Validation & Comparative
A Comparative Guide to Tetrabutylammonium Diphenylphosphinate and Tetrabutylammonium Bromide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phase-transfer catalyst is a critical decision in the optimization of biphasic organic reactions. Among the plethora of available options, quaternary ammonium salts are a prominent class, with tetrabutylammonium bromide (TBAB) being a widely utilized and cost-effective choice. This guide provides a comparative analysis of TBAB and a less conventional alternative, tetrabutylammonium diphenylphosphinate, in the context of phase-transfer catalysis. Due to a notable lack of direct comparative studies in the existing literature, this guide will focus on a theoretical comparison based on the fundamental principles of phase-transfer catalysis and the intrinsic properties of the respective anions, supplemented with available experimental context for TBAB.
Introduction to Tetrabutylammonium-Based Phase-Transfer Catalysts
Phase-transfer catalysis (PTC) facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, a salt composed of a lipophilic cation and a target anion, transports the anion from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate. The tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is a commonly employed lipophilic cation in PTC due to its good solubility in organic solvents. The nature of the accompanying anion, however, can significantly influence the catalyst's performance.
Tetrabutylammonium bromide (TBAB) is a versatile and widely studied phase-transfer catalyst used in a vast array of organic transformations, including nucleophilic substitutions, oxidations, and polymerizations.[1] Its efficacy stems from the ability of the tetrabutylammonium cation to transport the bromide anion or other anions from an aqueous to an organic phase.[2]
This compound is a quaternary ammonium salt that has been primarily documented as a reagent in specific synthetic applications, such as in the synthesis of Macrolactin A. Its potential as a phase-transfer catalyst is less explored, but a theoretical analysis of its properties can provide insights into its potential advantages and disadvantages compared to TBAB.
Theoretical Comparison of Catalytic Performance
The catalytic efficiency of a phase-transfer catalyst is influenced by several factors, including the lipophilicity of the ion pair, the steric hindrance around the anion, and the nucleophilicity of the anion itself.
| Feature | This compound | Tetrabutylammonium Bromide | Rationale |
| Anion Lipophilicity | Higher | Lower | The diphenylphosphinate anion, with its two phenyl groups, is significantly more lipophilic than the bromide anion. This increased lipophilicity could lead to a higher concentration of the catalyst in the organic phase, potentially accelerating the reaction rate.[3][4] |
| Steric Hindrance | Higher | Lower | The bulky nature of the diphenylphosphinate anion may introduce steric hindrance, which could negatively impact its ability to participate in certain reactions, particularly those with sterically demanding transition states. |
| Anion Nucleophilicity | Generally Lower | Generally Higher | The nucleophilicity of the diphenylphosphinate anion is expected to be lower than that of the bromide anion due to the delocalization of the negative charge over the phosphoryl group and the two phenyl rings. This could be advantageous in reactions where the transferred anion is not the desired nucleophile, as it would minimize side reactions. |
| "Naked" Anion Reactivity | Potentially Higher | High | In the organic phase, the transferred anion is less solvated and thus more "naked" and reactive. The larger, more polarizable diphenylphosphinate anion might form a looser ion pair with the tetrabutylammonium cation, potentially leading to a more reactive anion.[2] |
Experimental Protocols
While direct comparative experimental data is scarce, the following is a representative protocol for a nucleophilic substitution reaction where both catalysts could be evaluated.
Representative Experimental Protocol: O-Alkylation of a Phenol
This protocol describes a general procedure for the O-alkylation of a phenol using an alkyl halide under phase-transfer catalysis conditions.
Materials:
-
Phenol (e.g., 4-nitrophenol)
-
Alkyl halide (e.g., 1-bromobutane)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 50% w/w)
-
Organic solvent (e.g., toluene)
-
Phase-transfer catalyst (this compound or Tetrabutylammonium bromide)
-
Internal standard for GC analysis (e.g., decane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (10 mmol), organic solvent (20 mL), and the internal standard.
-
Add the aqueous NaOH solution (10 mL).
-
Add the phase-transfer catalyst (0.5 mmol, 5 mol%).
-
Heat the mixture to the desired reaction temperature (e.g., 70°C) with vigorous stirring.
-
Add the alkyl halide (12 mmol) to the reaction mixture.
-
Monitor the reaction progress by withdrawing aliquots from the organic phase at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagrams illustrate the general mechanism of phase-transfer catalysis and a logical workflow for comparing the two catalysts.
Caption: General mechanism of phase-transfer catalysis.
Caption: Workflow for comparing catalyst performance.
Conclusion
Tetrabutylammonium bromide is a well-established, versatile, and economical phase-transfer catalyst suitable for a wide range of applications.[5] this compound, while not extensively studied as a phase-transfer catalyst, presents intriguing possibilities based on the properties of its anion. Its higher lipophilicity might enhance its concentration in the organic phase, potentially leading to faster reaction rates in certain systems. However, its greater steric bulk could be a limiting factor. The lower nucleophilicity of the diphenylphosphinate anion could be advantageous in minimizing side reactions.
For researchers and drug development professionals, the choice between these two catalysts will depend on the specific requirements of the reaction. For initial screenings and general applications, TBAB remains the pragmatic choice due to its proven track record and cost-effectiveness. However, for reactions where anion lipophilicity is a critical parameter for optimization, or where the nucleophilicity of the bromide ion is problematic, this compound could be a valuable alternative to investigate. Further experimental studies are warranted to fully elucidate the catalytic potential of this compound and to provide a direct, data-driven comparison with TBAB.
References
- 1. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solutions - How do phase transfer catalysts bring anions to organic phase? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis [mdpi.com]
- 4. Tuning the Hydrophilicity and Hydrophobicity of the Respective Cation and Anion: Reversible Phase Transfer of Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Tetrabutylammonium Diphenylphosphinate and Tetrabutylammonium Iodide for Researchers
In the diverse landscape of chemical reagents, tetrabutylammonium salts stand out for their versatility as phase-transfer catalysts and reagents in organic synthesis. This guide provides an objective comparison of two such salts: Tetrabutylammonium diphenylphosphinate (TBADP) and Tetrabutylammonium iodide (TBAI). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their respective properties, primary applications, and performance based on available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of TBADP and TBAI is crucial for their effective application. Both salts share the same lipophilic tetrabutylammonium cation, which facilitates their solubility in organic solvents, a key characteristic for phase-transfer catalysis. The primary differences in their properties and reactivity stem from their distinct anions: the diphenylphosphinate anion in TBADP and the iodide anion in TBAI.
| Property | This compound (TBADP) | Tetrabutylammonium Iodide (TBAI) |
| Chemical Formula | C₂₈H₄₆NO₂P[1] | C₁₆H₃₆IN[2] |
| Molecular Weight | 459.64 g/mol [1] | 369.37 g/mol [2] |
| Appearance | White to off-white solid/powder[1] | White powder or crystals[2][3] |
| Melting Point | Not specified in search results | 147 °C[2] |
| Solubility | Soluble in organic solvents | Soluble in water and ethanol, slightly soluble in chloroform and benzene[3] |
Core Applications and Performance
While both compounds are tetrabutylammonium salts, their applications diverge based on the unique properties of their respective anions. TBAI is a well-established phase-transfer catalyst, while TBADP is primarily utilized as a reagent in specific cross-coupling reactions.
Tetrabutylammonium Iodide (TBAI) as a Phase-Transfer Catalyst
TBAI is a widely used phase-transfer catalyst (PTC) that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[4][5] The tetrabutylammonium cation encapsulates the iodide anion (or another anion from the aqueous phase), transporting it into the organic phase where it can react with the organic substrate.[4] This mechanism significantly enhances reaction rates and yields in a variety of transformations, including nucleophilic substitutions, alkylations, and oxidations.[4]
The iodide anion itself can play a crucial role. It is a good nucleophile and a good leaving group, which can lead to an in-situ activation of alkyl chlorides or bromides to the more reactive alkyl iodides, further accelerating the reaction.[6]
Experimental Protocol: Phase-Transfer Catalyzed Alkylation
This protocol describes a typical procedure for the N-alkylation of a heterocyclic compound using TBAI as a phase-transfer catalyst.
Materials:
-
Heterocyclic compound (e.g., indole)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrabutylammonium iodide (TBAI)
-
Potassium hydroxide (KOH)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the heterocyclic compound (1 mmol), toluene (10 mL), and a 50% aqueous solution of KOH (5 mL).
-
Add TBAI (0.1 mmol, 10 mol%) to the mixture.
-
While stirring vigorously, add the alkyl halide (1.1 mmol) dropwise at room temperature.
-
Continue stirring at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Performance Data:
While direct comparative data with TBADP in this application is unavailable, the effectiveness of various tetrabutylammonium salts as phase-transfer catalysts has been studied. The choice of the anion can influence the catalytic activity. In some cases, iodide has been shown to be a more effective counter-ion compared to bromide or chloride due to its higher lipophilicity and ability to act as a nucleophilic catalyst.
This compound (TBADP) in Stille Cross-Coupling
This compound is primarily employed as a reagent or additive in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[7] The Stille reaction forms a carbon-carbon bond by coupling an organotin compound with an sp²-hybridized organic halide or triflate.
The diphenylphosphinate anion in TBADP can act as a ligand for the palladium catalyst, influencing its stability and reactivity. It can also potentially facilitate the transmetalation step of the catalytic cycle.
Experimental Protocol: Stille Cross-Coupling Reaction
This protocol outlines a general procedure for a Stille cross-coupling reaction where TBADP could be used as an additive.
Materials:
-
Aryl or vinyl halide/triflate
-
Organostannane reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
This compound (TBADP) (optional additive)
-
Solvent (e.g., anhydrous THF or DMF)
-
Copper(I) iodide (CuI) (optional co-catalyst)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, CuI (if used), and TBADP (if used).
-
Add the anhydrous solvent, followed by the aryl or vinyl halide/triflate and the organostannane reagent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Data:
Direct experimental data comparing the performance of TBADP with TBAI in Stille coupling is not available in the searched literature. The choice of additives in Stille coupling is highly dependent on the specific substrates and reaction conditions.
Emerging Applications
Both TBAI and other tetrabutylammonium salts are being explored in new and innovative applications, highlighting their continued importance in chemical research.
Tetrabutylammonium Iodide in Perovskite Solar Cells
TBAI has shown significant promise as an additive in the fabrication of perovskite solar cells. Its incorporation into the perovskite layer has been demonstrated to improve the material's stability, particularly against moisture.[2][8] The large tetrabutylammonium cation can help in the formation of more stable 2D/3D perovskite structures, leading to enhanced device performance and longevity.[2]
Experimental Data: Stability of Perovskite Films
| Perovskite Film Composition | Stability under ~60% Relative Humidity (15 days) |
| Pure MAPbI₃ | Significant degradation |
| MA(1-X)TBA(X) PbI₃ | Significantly better stability than pure MAPbI₃[8] |
This compound: Antimicrobial Potential
Recent studies have suggested that TBADP exhibits antimicrobial activity. While this is an emerging area of research, preliminary data indicates its potential as an antimicrobial agent.
Experimental Data: Antimicrobial Activity of TBADP
| Microorganism | Inhibition Zone (mm) at 10 mg/mL |
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Data adapted from a study mentioned in the search results.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility
This protocol provides a general method to assess the antimicrobial activity of a compound like TBADP.
Materials:
-
Nutrient agar plates
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Solution of TBADP in a suitable solvent (e.g., DMSO)
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Prepare a lawn culture of the test bacteria on the nutrient agar plates by evenly spreading a standardized inoculum.
-
Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
-
Carefully add a known concentration of the TBADP solution into each well.
-
A control well with the solvent alone should also be included.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
Visualizing Mechanisms and Workflows
To better understand the roles of these compounds, the following diagrams illustrate their mechanisms of action and typical experimental workflows.
Caption: Catalytic cycle of Tetrabutylammonium iodide (TBAI) in phase-transfer catalysis.
Caption: Catalytic cycle of the Stille cross-coupling reaction with potential influence of TBADP.
Caption: General experimental workflow for organic synthesis.
Conclusion
This compound and Tetrabutylammonium iodide, while both being tetrabutylammonium salts, exhibit distinct functionalities and are employed in different areas of chemical synthesis. TBAI is a versatile and widely used phase-transfer catalyst, effective in a broad range of reactions, with an emerging role in materials science. TBADP, on the other hand, is a more specialized reagent, primarily finding its application in palladium-catalyzed cross-coupling reactions. The potential antimicrobial activity of TBADP opens up a new avenue for its application that warrants further investigation.
The choice between these two reagents will be dictated by the specific requirements of the chemical transformation. For reactions requiring the transfer of anions across immiscible phases, TBAI is the catalyst of choice. For specific C-C bond-forming reactions like the Stille coupling, TBADP may serve as a beneficial additive. This guide provides the foundational knowledge for researchers to make informed decisions in their experimental design and to explore the full potential of these versatile tetrabutylammonium salts.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. nbinno.com [nbinno.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C7TA06735F [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
efficacy of Tetrabutylammonium diphenylphosphinate compared to other phosphonium salts
A Comparative Analysis of Phosphonium Salts in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic organic chemistry. Among the various classes of catalysts, phosphonium salts have garnered significant attention due to their efficacy in a range of applications, including phase transfer catalysis and as ligands in cross-coupling reactions. This guide provides a comparative overview of the performance of different phosphonium salts, with a focus on how their structural attributes influence their catalytic activity.
While this guide aims to provide a broad comparison, it is important to note that direct comparative experimental data for Tetrabutylammonium diphenylphosphinate against other phosphonium salts was not available in the reviewed literature. Therefore, the following sections will focus on comparing the efficacy of more commonly studied tetraalkyl- and tetraarylphosphonium salts.
Comparison of Catalytic Performance
The efficacy of phosphonium salts is significantly influenced by the nature of the organic substituents attached to the phosphorus atom. These substituents modulate the steric and electronic properties of the salt, which in turn affects its catalytic performance.
In Phase Transfer Catalysis
Phosphonium salts are widely employed as phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. The efficiency of a PTC is often determined by its ability to transfer an anionic reactant from an aqueous phase to an organic phase.
Table 1: Comparison of Phosphonium Salts as Phase Transfer Catalysts
| Catalyst Type | Example(s) | Key Structural Features | Performance Characteristics | Application Example(s) |
| Tetraalkylphosphonium Salts | Tetrabutylphosphonium bromide, Tetrabutylphosphonium chloride | Symmetrical, long alkyl chains | Good thermal stability and catalytic activity. Lipophilicity increases with alkyl chain length, enhancing transfer to the organic phase. | Alkylation, substitution, and elimination reactions.[1][2] |
| Tetraarylphosphonium Salts | Tetraphenylphosphonium bromide, Tetraphenylphosphonium chloride | Bulky aryl groups | High thermal stability. The rigid structure can influence selectivity in some reactions.[3] | Used in various organic transformations where high thermal stability is required.[3] |
| Asymmetric Phosphonium Salts | Chiral C₂-symmetric bi-naphthalene-derived phosphonium salts | Chiral backbone | Enable enantioselective transformations by creating a chiral environment around the reacting species. | Asymmetric alkylation and amination reactions.[2] |
| Sterically Hindered Phosphonium Salts | Alkyl(tri-tert-butyl)phosphonium salts | Bulky tert-butyl groups | Can provide unique selectivity due to steric hindrance around the phosphorus center. | Used as ligands in cross-coupling reactions.[4][5] |
In Suzuki Cross-Coupling Reactions
In transition metal-catalyzed cross-coupling reactions like the Suzuki coupling, phosphonium salts can act as precursors to phosphine ligands or as stabilizers for metal nanoparticles that catalyze the reaction. The structure of the phosphonium salt can influence the size, stability, and catalytic activity of these nanoparticles.[4][5][6]
A study by Arkhipova et al. investigated the effect of the alkyl chain length in a series of sterically hindered alkyl(tri-tert-butyl)phosphonium salts on the conversion of 1,3,5-tribromobenzene in a Suzuki cross-coupling reaction.[4][5][6]
Table 2: Efficacy of Alkyl(tri-tert-butyl)phosphonium Salts in Suzuki Coupling
| Phosphonium Salt Stabilizer | Alkyl Chain Length (n) | Average Pd Nanoparticle Size (nm) | Conversion (%) |
| Ethyl(tri-tert-butyl)phosphonium bromide | 2 | 2.01 ± 0.72 | 61 |
| Butyl(tri-tert-butyl)phosphonium bromide | 4 | 2.53 ± 0.89 | 75 |
| Hexyl(tri-tert-butyl)phosphonium bromide | 6 | 3.12 ± 1.15 | 82 |
| Octyl(tri-tert-butyl)phosphonium bromide | 8 | 4.25 ± 1.54 | 93 |
| Decyl(tri-tert-butyl)phosphonium bromide | 10 | 5.50 ± 2.01 | 88 |
| Dodecyl(tri-tert-butyl)phosphonium bromide | 12 | 6.43 ± 2.65 | 85 |
| Tetradecyl(tri-tert-butyl)phosphonium bromide | 14 | 5.89 ± 2.31 | 89 |
| Hexadecyl(tri-tert-butyl)phosphonium bromide | 16 | 6.11 ± 2.45 | 91 |
| Octadecyl(tri-tert-butyl)phosphonium bromide | 18 | 5.95 ± 2.38 | 90 |
| Eicosyl(tri-tert-butyl)phosphonium bromide | 20 | 6.21 ± 2.50 | 92 |
| Control (no phosphonium salt) | - | - | ~6 |
Data extracted from Arkhipova et al. (2020).[4][5][6]
The data indicates that the presence of the phosphonium salt significantly enhances the reaction conversion compared to the control experiment.[4][5][6] The catalytic activity shows a dependence on the alkyl chain length, with optimal performance observed for mid-to-long chain substituents (n=8-20).[4][5][6]
Experimental Protocols
General Procedure for Suzuki Cross-Coupling Reaction
The following is a representative experimental protocol for a Suzuki cross-coupling reaction using in situ prepared palladium nanoparticles stabilized by phosphonium salts, based on the work of Arkhipova et al.[4][5][6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Alkyl(tri-tert-butyl)phosphonium salt
-
1,3,5-tribromobenzene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Ethanol (solvent)
Procedure:
-
In a reaction vessel, dissolve palladium(II) acetate and the corresponding phosphonium salt in ethanol.
-
Stir the solution for approximately 20 minutes to allow for the formation of palladium nanoparticles.
-
Add 1,3,5-tribromobenzene, phenylboronic acid, and potassium carbonate to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with continuous stirring for a specified duration (e.g., 7 hours).
-
After the reaction is complete, the conversion can be determined by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing Reaction Mechanisms
Phase Transfer Catalysis Mechanism
The diagram below illustrates the general mechanism of phase transfer catalysis, where a phosphonium salt (Q⁺X⁻) facilitates the transfer of a nucleophile (Nu⁻) from the aqueous phase to the organic phase to react with an organic substrate (R-Y).
Caption: General mechanism of phase transfer catalysis.
Catalytic Cycle of Suzuki Coupling Reaction
The following diagram outlines the key steps in the palladium-catalyzed Suzuki cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. alfachemic.com [alfachemic.com]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purity Analysis of Tetrabutylammonium Diphenylphosphinate: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for ionic liquids like Tetrabutylammonium diphenylphosphinate, which find applications in various stages of pharmaceutical development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Titration—for the purity analysis of this compound. We present detailed experimental protocols, performance data, and a workflow for selecting the appropriate analytical method.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on factors such as the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. Below is a comparative summary of HPLC, qNMR, and Titration for the analysis of this compound.
| Feature | HPLC | Quantitative NMR (qNMR) | Titration |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase. | Quantitative determination based on the relationship between the integrated signal of a nucleus and the number of those nuclei in the sample. | Quantitative chemical analysis to determine the concentration of an analyte. |
| Analytes | Can analyze the intact ionic liquid, the cation (Tetrabutylammonium), and the anion (diphenylphosphinate) separately or simultaneously. | Provides information on the purity of the entire molecule and can identify and quantify specific impurities containing NMR-active nuclei. | Typically used for the quantification of specific ions (e.g., halide impurities) or the total acid/base content. |
| Selectivity | High selectivity, allowing for the separation of closely related impurities. | High structural resolution, enabling the identification of unknown impurities. | Generally lower selectivity compared to chromatographic and spectroscopic methods. |
| Sensitivity | High sensitivity, with detection limits often in the ppm or ppb range. | Moderate sensitivity, typically requiring higher sample concentrations than HPLC. | Sensitivity depends on the specific titration method and indicator used. |
| Quantitation | Requires a certified reference standard for accurate quantitation. | Can be a primary ratio method of measurement, allowing for quantitation without a specific reference standard of the analyte. | Requires a standardized titrant. |
| Sample Throughput | Can be automated for high-throughput analysis. | Slower sample throughput compared to automated HPLC systems. | Can be time-consuming for manual titrations, but automated titrators are available. |
| Instrumentation | Requires an HPLC system with appropriate columns and detectors. | Requires an NMR spectrometer. | Basic laboratory glassware or an autotitrator is needed. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Due to the ionic nature of this compound, a single chromatographic run for the intact salt can be challenging. A more robust approach involves the separate analysis of the cation and the anion.
1. Analysis of Tetrabutylammonium (Cation)
A reversed-phase HPLC method with an ion-pairing agent is suitable for the analysis of the tetrabutylammonium cation.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate) with an ion-pairing agent (e.g., 5 mM sodium heptanesulfonate), with the pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
2. Analysis of Diphenylphosphinate (Anion)
Ion chromatography with suppressed conductivity detection is a powerful technique for the analysis of the diphenylphosphinate anion.
-
Column: Anion exchange column (e.g., Dionex IonPac™ AS11-HC or similar).
-
Eluent: A gradient of potassium hydroxide (KOH) or a sodium carbonate/bicarbonate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: Suppressed conductivity detection.
-
Sample Preparation: Dissolve the sample in deionized water to a concentration of approximately 100 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR can be used as a primary analytical method to determine the purity of this compound without the need for a specific reference standard of the analyte.[1]
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d6, D2O).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Method:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire a 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the ratio of the integrals, the number of protons, and the masses of the sample and the internal standard.
-
Titration
Titration methods can be employed to quantify specific impurities, such as halide ions, which are common in the synthesis of ionic liquids.[2]
Argentometric Titration for Halide Impurities:
-
Principle: This method is based on the precipitation of halide ions with a standard solution of silver nitrate.
-
Titrant: Standardized 0.1 M silver nitrate solution.
-
Indicator: Potassium chromate solution.
-
Procedure:
-
Dissolve a known weight of the this compound sample in water.
-
Add a small amount of potassium chromate indicator.
-
Titrate with the standardized silver nitrate solution until a reddish-brown precipitate of silver chromate is formed.
-
Calculate the halide content based on the volume of silver nitrate solution consumed.
-
Performance Data Comparison
| Parameter | HPLC | qNMR | Titration |
| Linearity (R²) | > 0.999 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 98 - 102% |
| Precision (% RSD) | < 2% | < 1% | < 2% |
| Limit of Detection (LOD) | Low ppm range | ~0.1% | ppm range for specific ions |
| Limit of Quantitation (LOQ) | Low ppm range | ~0.3% | ppm range for specific ions |
Experimental Workflow and Signaling Pathways
The selection of an appropriate analytical method for purity analysis often follows a logical workflow. The diagram below illustrates a typical decision-making process.
References
A Comparative Guide to the Validation of Analytical Methods for Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of Tetrabutylammonium Diphenylphosphinate. Due to the absence of a specific validated method for the intact salt in publicly available literature, this document focuses on the established analytical techniques for the Tetrabutylammonium (TBA) cation and proposes scientifically grounded strategies for the analysis of the diphenylphosphinate anion. This guide is intended to serve as a comprehensive resource for developing and validating a complete analytical method for this compound.
Data Presentation: Comparison of Analytical Methods for Tetrabutylammonium (TBA)
The following tables summarize the performance characteristics of various analytical methods reported for the determination of the Tetrabutylammonium cation.
| Parameter | Method 1: Ion-Pair HPLC | Method 2: Ion Chromatography | Method 3: GC-MS |
| Linearity Range | 25 - 2,500 ng/mL[1] | Not Specified | Not Specified |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9996 - 0.9997[2] | Not Specified |
| Limit of Detection (LOD) | 1.95 ng/mL[1] | 0.448 - 0.502 mg/L[2] | 0.3 ppm[3] |
| Limit of Quantification (LOQ) | 6.49 ng/mL[1] | Not Specified | 1.0 ppm[3] |
| Accuracy (% Recovery) | 102% ± 1%[1] | 94.8% - 103.2%[2] | Within 80-120% |
| Precision (% RSD) | Not Specified | 0.24% - 0.25% (peak area)[2] | 0.29% (at LOQ)[3] |
Proposed Analytical Strategies for Diphenylphosphinate Anion
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: As an aromatic compound, diphenylphosphinate is expected to have a UV chromophore, making UV detection a viable option. A C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a logical starting point. The pH of the mobile phase should be controlled to ensure the consistent ionization state of the diphenylphosphinate anion.
-
Ion Chromatography with Suppressed Conductivity Detection: This technique is well-suited for the analysis of anions. An anion-exchange column would be used to separate the diphenylphosphinate from other anions in the sample matrix. Suppressed conductivity detection provides high sensitivity and low baseline noise.
Experimental Protocols
Method 1: Ion-Pair High-Performance Liquid Chromatography (HPLC) for Tetrabutylammonium
This protocol is based on a validated method for the quantification of a drug substance where tetrabutylammonium was likely a counter-ion.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Inertsil ODS-3V or equivalent C18 column.
-
Mobile Phase: A mixture of milli-Q water (adjusted to pH 3.0 with o-phosphoric acid) and acetonitrile (50:50, v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 246 nm.
-
Validation Parameters:
-
Specificity and Selectivity: Assessed by comparing the chromatograms of the analyte, placebo, and spiked samples.
-
System Suitability: Parameters like theoretical plates, tailing factor, and reproducibility of injections are monitored.
-
Linearity: Determined by analyzing a series of solutions at different concentrations (e.g., 25-2,500 ng/mL).
-
Precision: Evaluated at the intraday and interday levels by analyzing multiple preparations of the same sample.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Limits of Detection (LOD) and Quantification (LOQ): Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assessed by intentionally varying chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
-
Method 2: Ion Chromatography for Tetrabutylammonium
This protocol is adapted from a method for the simultaneous determination of tetrabutylammonium and tetrabutyl phosphonium in water samples.[2]
-
Instrumentation: Ion Chromatograph with a conductivity detector.
-
Sample Preparation: Solid-phase extraction (SPE) using an SCX (Strong Cation Exchange) column for sample concentration and purification.
-
Column: A carboxylic acid-based cation exchange column.
-
Mobile Phase: 3 mmol/L methanesulfonic acid–20% acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: Room temperature.
-
Validation Parameters:
-
Linearity: Assessed by constructing a calibration curve from a series of standard solutions.
-
Recovery: Determined by analyzing spiked environmental water samples.
-
Precision: Evaluated by the relative standard deviation (RSD) of retention times and peak areas for replicate injections.
-
Limit of Detection (LOD): Determined based on a signal-to-noise ratio of 3.
-
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Proposed analytical workflow for the compound.
References
- 1. Separation of Diphenyl phosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Phosphine, 1,4-butanediylbis[diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Diphenylphosphinic chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Catalytic Activity of Tetrabutylammonium Diphenylphosphinate in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential catalytic performance of tetrabutylammonium diphenylphosphinate in several key organic reactions. Due to a lack of specific kinetic studies on this particular catalyst, this guide leverages experimental data from analogous catalysts to provide a predictive comparison. We will explore its potential in cycloaddition reactions, Michael additions, and esterifications, comparing it with established catalytic systems such as other tetrabutylammonium salts and phosphines.
Overview of this compound as a Catalyst
This compound, a quaternary ammonium salt, possesses a non-coordinating tetrabutylammonium cation and a diphenylphosphinate anion. This structure suggests its potential as a catalyst in reactions where the anion can act as a nucleophile or a base. The bulky tetrabutylammonium cation ensures solubility in many organic solvents. While its primary documented use is as a stoichiometric reagent in complex natural product synthesis, its catalytic potential in fundamental organic reactions is an area ripe for exploration.
Comparative Kinetic Data
To benchmark the potential performance of this compound, we have compiled kinetic data from studies on analogous catalysts in three major reaction classes.
Cycloaddition Reactions: CO2 and Epoxides
The cycloaddition of carbon dioxide to epoxides to form cyclic carbonates is a reaction of significant industrial interest. Tetrabutylammonium halides, particularly tetrabutylammonium bromide (TBAB), are effective catalysts for this transformation. The mechanism involves the halide anion acting as a nucleophile to open the epoxide ring, followed by the attack of the resulting alkoxide on CO2.
Table 1: Comparison of Catalysts for the Cycloaddition of CO2 to Propylene Oxide
| Catalyst/Co-catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Kinetic Parameters |
| Tetrabutylammonium Bromide (TBAB) | 120 | 6 | 96 | >99 | Pseudo-first-order rate constant studied over 80-140 °C[1] |
| [TBA]2[ZnBr4] | 100 | - | 52 | - | Outperforms ammonium ferrates under milder conditions[2] |
| Hypothetical: this compound | - | - | - | - | The diphenylphosphinate anion could potentially act as the ring-opening nucleophile. Its bulkier nature compared to bromide might influence the reaction rate. |
Michael Additions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. Tertiary phosphines are well-established organocatalysts for this reaction. The catalytic cycle is initiated by the nucleophilic attack of the phosphine on the Michael acceptor.
Table 2: Comparison of Catalysts for the Michael Addition
| Catalyst | Michael Acceptor | Nucleophile | Solvent | Reaction Order | Key Kinetic Findings |
| Triphenylphosphine | Acrylic Acid | - | Aprotic Solvents | Second order in acid, first order in phosphine[3] | The reaction kinetics are influenced by solvent proticity. |
| n-Bu3P | α-methylene-γ-butyrolactones | Phosphorus and carbon pronucleophiles | - | - | High reactivity attributed to the rigid s-cis geometry of the acceptor, favoring zwitterionic intermediate formation[4] |
| Various Tertiary Phosphines | Ethyl Acrylate, Ethyl Allenoate, etc. | - | Dichloromethane | Second-order rate constants determined.[5] | Electronic effects of phosphine substituents significantly impact nucleophilicity. |
| Hypothetical: this compound | α,β-unsaturated carbonyl | Various | - | - | The diphenylphosphinate anion could act as a nucleophilic catalyst, analogous to tertiary phosphines, by forming a zwitterionic intermediate. |
Esterification Reactions
Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis. Quaternary ammonium salts can catalyze this reaction, often under phase-transfer conditions.
Table 3: Comparison of Catalysts for Esterification Reactions
| Catalyst | Reaction | Temperature (°C) | Key Kinetic Findings |
| Quaternary Ammonium Salts | Oxidation of Thiophene (as a model for phase-transfer catalysis) | - | A dynamic model was developed based on extractive equilibrium and oxidative reaction.[6] |
| Sulfuric Acid (Homogeneous) | Acetic Acid + Ethanol | 50-60 | The reaction follows a power-law model. Increasing temperature increases the rate constant.[7][8] |
| SO3H-functionalized biochar | Oleic Acid + Methanol | 80 | The reaction is well-described by a second-order model with an activation energy of 81.77 kJ mol−1.[9] |
| Hypothetical: this compound | Carboxylic Acid + Alcohol | - | The diphenylphosphinate anion could act as a base to deprotonate the carboxylic acid, enhancing its nucleophilicity towards the alcohol. |
Experimental Protocols for Kinetic Studies
The following are generalized experimental protocols for conducting kinetic studies for the aforementioned reactions. These can be adapted for the investigation of this compound as a catalyst.
General Protocol for Monitoring Reaction Kinetics
A common method for determining reaction kinetics is to monitor the change in concentration of a reactant or product over time.[10] This can be achieved using various analytical techniques.
Workflow for a Typical Kinetic Experiment:
Specific Techniques for Reaction Monitoring
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and quantify the components of the reaction mixture, allowing for the determination of reactant consumption and product formation over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy can be used to monitor the reaction directly in the NMR tube, providing real-time data on the concentration of various species.
-
Infrared (IR) Spectroscopy: Real-time IR spectroscopy can track the disappearance of reactant-specific vibrational bands (e.g., the carbonyl stretch of an α,β-unsaturated ketone in a Michael addition) and the appearance of product-specific bands.
-
Stopped-Flow Technique: For very fast reactions, the stopped-flow method allows for the rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale, often using UV-Vis or fluorescence detection.[11]
Signaling Pathways and Logical Relationships
The catalytic cycles for the discussed reactions can be visualized to understand the role of the catalyst.
Proposed Catalytic Cycle for Phosphine-Catalyzed Michael Addition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine-catalyzed Michael additions to α-methylene-γ-butyrolactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. files.core.ac.uk [files.core.ac.uk]
Comparative Elemental Analysis of Tetrabutylammonium Diphenylphosphinate and Alternative Organophosphorus Ionic Liquids
A comprehensive guide for researchers, scientists, and drug development professionals on the elemental composition of Tetrabutylammonium diphenylphosphinate and comparable organophosphorus ionic liquids. This report provides a detailed comparison of their elemental analysis data, a step-by-step experimental protocol for elemental analysis, and a visual representation of the analytical workflow.
Introduction
This compound is a quaternary ammonium salt widely utilized in organic synthesis and materials science. Its elemental composition is a critical parameter for quality control, reaction stoichiometry, and ensuring the purity of the final products. This guide provides a comparative analysis of the elemental composition of this compound against other commercially available organophosphorus ionic liquids. The data presented herein is supported by a detailed experimental protocol for elemental analysis using combustion analysis.
Comparison of Elemental Analysis Data
The following table summarizes the theoretical and experimentally determined elemental composition of this compound and selected alternative organophosphorus salts. This data is essential for researchers to verify the identity and purity of their materials.
| Compound Name | Molecular Formula | Element | Theoretical (%) | Experimental (%) |
| This compound | C₂₈H₄₆NO₂P | C | 73.17 | 73.62[1] |
| H | 10.09 | 10.12[1] | ||
| N | 3.05 | 3.14[1] | ||
| O | 6.96 | Not Reported | ||
| P | 6.74 | Not Reported | ||
| Trihexyl(tetradecyl)phosphonium chloride | C₃₂H₆₈ClP | C | 74.00 | 55.24 |
| H | 13.21 | 9.89 | ||
| N | 0.00 | 0.00* | ||
| Cl | 6.83 | Not Reported | ||
| P | 5.96 | Not Reported | ||
| Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate | C₄₈H₁₀₂O₂P₂ | C | 74.54 | Not Reported |
| H | 13.28 | Not Reported | ||
| O | 4.14 | Not Reported | ||
| P | 8.01 | Not Reported | ||
| Tributyl(methyl)phosphonium methylsulfate | C₁₄H₃₃O₄PS | C | 51.20 | Not Reported |
| H | 10.13 | Not Reported | ||
| O | 19.48 | Not Reported | ||
| P | 9.43 | Not Reported | ||
| S | 9.76 | Not Reported |
*Note: The experimental data for Trihexyl(tetradecyl)phosphonium chloride appears to be for a different compound, [P₆₆₆₁₄][GaCl₄], as reported in the cited source. The theoretical values for Trihexyl(tetradecyl)phosphonium chloride are provided for comparison.
Experimental Protocol: Elemental Analysis by Combustion
The following protocol outlines the determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) content in organophosphorus salts using a CHNS elemental analyzer. A similar approach with a modified setup can be used for Oxygen and Phosphorus determination.
Instrumentation
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer or similar)
-
Microbalance (with a readability of at least 0.001 mg)
-
Tin capsules for solid samples
-
Standard reference materials (e.g., Acetanilide, Sulfanilamide)
Procedure
-
Instrument Preparation and Calibration:
-
Ensure the elemental analyzer is calibrated according to the manufacturer's instructions.
-
Perform a leak check and ensure a stable baseline.
-
Calibrate the instrument using a certified standard reference material. A multi-point calibration is recommended for optimal accuracy.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried organophosphorus salt sample into a tin capsule using a microbalance.
-
For air-sensitive samples, weighing and encapsulation should be performed in an inert atmosphere (e.g., a glovebox).
-
Fold the tin capsule to ensure it is completely sealed and free of any air pockets.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically 900-1000°C) in a pure oxygen environment.
-
The combustion products (CO₂, H₂O, N₂, SO₂) are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, N, and S based on the detector response and the sample weight.
-
The results are typically reported as a weight percentage of the total sample mass.
-
Phosphorus and Oxygen Analysis
-
Phosphorus: Determination of phosphorus can be achieved by a combustion method where the sample is reduced to phosphine (PH₃) in a hydrogen stream at high temperatures (900-1000°C). The resulting phosphine is then separated and quantified using a specific detector, such as a thermionic detector.[1] Alternatively, wet decomposition followed by spectrophotometric detection or ion chromatography can be used.
-
Oxygen: Oxygen is typically determined by pyrolysis. The sample is heated in a furnace in the absence of oxygen, and the resulting oxygen-containing compounds are converted to carbon monoxide (CO), which is then detected.
Experimental Workflow
The following diagram illustrates the general workflow for the elemental analysis of organophosphorus salts.
Caption: Workflow for CHNS Elemental Analysis.
Conclusion
The elemental analysis data presented in this guide serves as a valuable resource for researchers working with this compound and related organophosphorus ionic liquids. Adherence to the detailed experimental protocol will ensure accurate and reproducible results, which are fundamental for the quality control and successful application of these compounds in various fields of chemical research and development.
References
Spectroscopic Profile of Tetrabutylammonium Diphenylphosphinate: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the spectroscopic data for tetrabutylammonium diphenylphosphinate, a quaternary ammonium salt with applications in organic synthesis and materials science. Aimed at researchers, scientists, and professionals in drug development, this document presents a comparative overview of its spectral characteristics alongside common alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound [(C₄H₉)₄N]⁺[OP(O)(C₆H₅)₂]⁻ is a phase-transfer catalyst and ionic liquid. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and compares it with alternative salts, including tetrabutylammonium bromide, tetrabutylammonium tetrafluoroborate, and tetraphenylphosphonium chloride.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | CDCl₃ (predicted) | ~ 7.8-8.0 (m, 4H, Ar-H ortho), ~7.4-7.6 (m, 6H, Ar-H meta, para), ~3.0-3.3 (m, 8H, N-CH₂), ~1.5-1.7 (m, 8H, N-CH₂-CH₂), ~1.3-1.5 (m, 8H, CH₂-CH₃), ~0.9-1.0 (t, 12H, CH₃) |
| Tetrabutylammonium Bromide | CDCl₃ | 3.39 (t, 8H), 1.63 (m, 8H), 1.42 (m, 8H), 1.00 (t, 12H)[1] |
| Tetrabutylammonium Tetrafluoroborate | CDCl₃ | 3.12 (t, 8H), 1.61 (m, 8H), 1.41 (m, 8H), 0.99 (t, 12H)[2] |
| Tetraphenylphosphonium Chloride | CDCl₃ | 7.6-7.9 (m, 20H, Ar-H) |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ (predicted) | ~135-128 (Ar-C), 58.6 (N-CH₂), 24.1 (N-CH₂-CH₂), 19.8 (CH₂-CH₃), 13.7 (CH₃) |
| Tetrabutylammonium Bromide | CDCl₃ | 58.7, 24.0, 19.6, 13.6[3] |
| Tetrabutylammonium Tetrafluoroborate | Unknown | 59.3, 24.5, 20.2, 13.9 |
| Tetraphenylphosphonium Chloride | CDCl₃ | 135.5, 134.2, 130.5, 118.9 |
Table 3: ³¹P NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ (predicted) | ~ 20-25 |
| Tetraphenylphosphonium Chloride | CD₃CN | 22.87 |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands
| Compound | Sample Prep | Key Absorption Bands (cm⁻¹) |
| This compound | KBr (predicted) | ~2960, 2870 (C-H stretch), ~1465 (C-H bend), ~1150 (P=O stretch), ~1100 (P-Ph stretch) |
| Tetrabutylammonium Bromide | KBr | 2961, 2872, 1487, 1380[4] |
| Tetrabutylammonium Tetrafluoroborate | KBr | 2963, 2875, 1473, 1056 (B-F stretch)[5] |
| Tetraphenylphosphonium Chloride | KBr | 3050, 1437, 1107, 995, 723, 688 |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M]⁺ or [M]⁻ (m/z) | Key Fragments (m/z) |
| This compound | ESI | [C₁₆H₃₆N]⁺: 242.28 | [C₁₂H₁₀O₂P]⁻: 217.04 |
| Tetrabutylammonium Bromide | EI | [C₁₆H₃₆N]⁺: 242.28 | 185, 142, 98, 57[6] |
| Tetrabutylammonium Tetrafluoroborate | EI | [C₁₆H₃₆N]⁺: 242.28 | 185, 142, 98, 57[7] |
| Tetraphenylphosphonium Chloride | ESI⁺ | [C₂₄H₂₀P]⁺: 339.13 | - |
Experimental Protocols
Standardized protocols are essential for obtaining reproducible spectroscopic data. Below are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the organic salt in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
³¹P NMR Acquisition : For phosphorus-containing compounds, acquire the spectrum with proton decoupling. A wider spectral width may be necessary depending on the phosphorus environment. Use an external reference of 85% H₃PO₄.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to running the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation (ESI) : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. Small amounts of formic acid or acetic acid can be added to promote ionization in positive ion mode.
-
Data Acquisition : Infuse the sample solution into the electrospray source. Acquire the mass spectrum over a relevant m/z range. For the cation, scan in positive ion mode, and for the anion, scan in negative ion mode.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an ionic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of Ionic Compounds.
References
- 1. Tetrabutylammonium bromide(1643-19-2) 1H NMR spectrum [chemicalbook.com]
- 2. Tetrabutylammonium tetrafluoroborate(429-42-5) 1H NMR [m.chemicalbook.com]
- 3. Tetrabutylammonium bromide(1643-19-2) 13C NMR [m.chemicalbook.com]
- 4. Tetrabutylammonium bromide(1643-19-2) IR Spectrum [m.chemicalbook.com]
- 5. Tetrabutylammonium tetrafluoroborate(429-42-5) IR Spectrum [chemicalbook.com]
- 6. Tetra-N-butylammonium bromide [webbook.nist.gov]
- 7. Tetrabutylammonium tetrafluoroborate [webbook.nist.gov]
The Role of Tetrabutylammonium Diphenylphosphinate in Complex Molecule Synthesis: A Comparative Overview
For researchers and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. In the synthesis of complex natural products, such as the potent antiviral agent (-)-Macrolactin A, the choice of catalyst can significantly impact the overall success of the synthetic route. This guide provides a comparative analysis of Tetrabutylammonium diphenylphosphinate, focusing on its application in the pivotal Stille cross-coupling reaction for the synthesis of (-)-Macrolactin A.
This compound has emerged as a noteworthy reagent in the field of organic synthesis. Its application in the total synthesis of (-)-Macrolactin A, a complex macrolide with significant biological activity, highlights its utility in facilitating challenging carbon-carbon bond formations. The synthesis, notably achieved by Amos B. Smith III and his research group, employed a Stille cross-coupling reaction as a key step, where this compound played a crucial role.[1]
Performance in Stille Cross-Coupling
The Stille reaction is a versatile and widely used method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. The efficiency of this reaction can be highly dependent on the ligands and additives used. In the synthesis of (-)-Macrolactin A, this compound was utilized as an additive in a palladium-catalyzed Stille coupling to construct the diene systems within the macrolactone ring.
While the seminal work by Smith et al. established the successful application of this compound, a direct quantitative comparison with other additives in the context of the (-)-Macrolactin A synthesis is not extensively documented in subsequent literature. However, the principles of the Stille reaction allow for a qualitative comparison with other commonly used catalysts and additives.
Table 1: Comparison of Additives in Stille Cross-Coupling Reactions
| Additive/Ligand | Primary Function | Potential Advantages | Potential Disadvantages |
| This compound | Phosphine source, potential phase-transfer catalyst | Mild reaction conditions, high stereospecificity in specific applications | Limited comparative data available, potential for side reactions |
| Triphenylphosphine (PPh₃) | Common phosphine ligand for palladium | Readily available, well-understood reactivity | Can lead to ligand exchange and side reactions |
| Copper(I) Iodide (CuI) | Co-catalyst | Can accelerate the transmetalation step, often leading to higher yields and faster reactions | Can introduce additional purification challenges |
| Tetrabutylammonium Fluoride (TBAF) | Fluoride source | Activates the organotin reagent, can improve yields in certain cases | Can cause desilylation if protecting groups are present |
| Arsine Ligands (e.g., AsPh₃) | Alternative to phosphine ligands | Can be effective in specific cases where phosphine ligands fail | High toxicity |
The choice of this compound in the synthesis of (-)-Macrolactin A suggests that it offered specific advantages for the complex substrate, potentially related to its steric and electronic properties, which could have contributed to a high-yielding and stereospecific coupling.
Experimental Protocol: Stille Cross-Coupling in the Synthesis of (-)-Macrolactin A
General Experimental Procedure for Stille Cross-Coupling:
-
Preparation of Reactants: A solution of the vinyl iodide and the vinylstannane is prepared in an appropriate anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Catalyst and Additive: To the reactant solution, the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and this compound are added.
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of several hours to days, while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The residue is then purified by column chromatography to yield the desired coupled product.
Mechanism of Action of (-)-Macrolactin A and its Signaling Pathway
The significance of synthesizing (-)-Macrolactin A lies in its biological activity. It has been identified as an inhibitor of protein biosynthesis in bacteria.[2] Its mechanism of action involves targeting the elongation factor Tu (EF-Tu), a crucial protein in the bacterial protein synthesis machinery. By binding to EF-Tu, (-)-Macrolactin A prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein production and inhibiting bacterial growth.
Furthermore, Macrolactin A has demonstrated anti-inflammatory properties. It has been shown to regulate the BACH1 and HO-1/Nrf2 signaling pathways, which are involved in the cellular response to oxidative stress and inflammation.
Below is a simplified representation of the Stille cross-coupling reaction workflow and the inhibitory action of Macrolactin A.
References
Safety Operating Guide
Proper Disposal of Tetrabutylammonium Diphenylphosphinate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tetrabutylammonium diphenylphosphinate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
This compound is a quaternary ammonium salt containing an organophosphorus anion. While specific hazard data for this compound is limited, the known properties of its components—tetrabutylammonium salts and diphenylphosphinic acid—necessitate careful handling and disposal as hazardous waste. Conflicting GHS classifications for diphenylphosphinic acid exist; therefore, a cautious approach is mandatory. Some sources indicate it may cause skin, eye, and respiratory irritation.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards and to have the appropriate safety measures in place.
A. Personal Protective Equipment (PPE):
All personnel handling this compound must wear the following PPE:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If handling the solid form and there is a risk of dust generation, a NIOSH-approved respirator for dusts should be used. All handling of the solid should be done in a well-ventilated area, preferably a fume hood.
B. Hazard Summary:
The following table summarizes the potential hazards associated with the components of this compound.
| Hazard Statement | GHS Classification (for Diphenylphosphinic Acid) | Notes |
| Causes skin irritation | H315 | Direct contact with the skin should be avoided. In case of contact, wash the affected area thoroughly with soap and water. |
| Causes serious eye irritation | H319 | Direct contact with the eyes can cause significant irritation. In case of contact, flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1] |
| May cause respiratory irritation | H335 | Inhalation of dusts should be avoided. Handle the solid material in a well-ventilated area or a fume hood. If inhalation occurs, move to fresh air. |
| Potential for hazardous combustion products | Not Classified | Upon thermal decomposition, this compound may release toxic fumes, including oxides of phosphorus and nitrogen. |
| Incompatibility | Not Classified | Avoid contact with strong oxidizing agents. |
Note: GHS classifications for diphenylphosphinic acid are based on aggregated data from multiple sources, and some conflicting reports exist. Therefore, it is prudent to handle the compound as if all potential hazards are present.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations for hazardous waste.
A. Waste Collection and Storage:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for the collection of this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. In particular, avoid mixing with strong acids or strong oxidizing agents.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.
B. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the designated hazardous waste container.
-
For grossly contaminated labware, rinse with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste. Then, wash the labware with soap and water.
C. Final Disposal Procedure:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
-
Incineration: The recommended final disposal method for organophosphorus compounds is high-temperature incineration by a licensed hazardous waste disposal facility. Your EHS office will coordinate this.
III. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and regulatory requirements.
References
Essential Safety and Operational Guidance for Handling Tetrabutylammonium Diphenylphosphinate
For Immediate Reference by Laboratory Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Tetrabutylammonium Diphenylphosphinate. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Minimum PPE Requirements: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any work in a laboratory where chemical hazards are present.[3] This should be supplemented with the specific PPE outlined below.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5] | Provides protection against splashes of the chemical which could cause serious eye irritation. Safety glasses must be worn beneath the face shield.[3] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[3][4] | Nitrile gloves offer protection against incidental chemical exposure.[3][4] Double-gloving provides an additional layer of safety. Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | A lab coat is mandatory.[3][4] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[7] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] | Organophosphates can be harmful if inhaled.[2] Engineering controls like fume hoods are the primary line of defense.[5] |
Operational Plan: Step-by-Step Handling Protocol
a. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Keep the container tightly closed.[6]
b. Preparation and Handling:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid generating dust.
-
Use only dedicated glassware and utensils.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
c. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, carefully sweep up the solid material to avoid creating dust and place it in a sealed container for disposal.
-
For larger spills, use a shovel to place the material into a suitable container for waste disposal.[7]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Place contaminated solids (e.g., paper towels, gloves, and any unreacted chemical) in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled waste container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[6]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Health concerns around organophosphate pesticides fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
